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Foundational

An In-depth Technical Guide on the Neuroprotective Mechanism of Action of 19,20-E-vallesamine

Abstract Neuroinflammation and oxidative stress are key pathological drivers in a host of neurodegenerative diseases. The monoterpene indole alkaloid 19,20-E-vallesamine, a natural product isolated from plants of the Als...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Neuroinflammation and oxidative stress are key pathological drivers in a host of neurodegenerative diseases. The monoterpene indole alkaloid 19,20-E-vallesamine, a natural product isolated from plants of the Alstonia genus, has emerged as a compound of interest for its potential neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the currently understood and putative neuroprotective mechanisms of action of 19,20-E-vallesamine. We will delve into its anti-inflammatory effects, explore potential downstream signaling pathway modulation, and propose additional mechanisms based on the bioactivity of related alkaloids. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed experimental protocols to investigate the neuroprotective potential of this compound.

Introduction to 19,20-E-vallesamine

19,20-E-vallesamine is a vallesamine-type monoterpene indole alkaloid.[3] These alkaloids are primarily found in plant species of the Apocynaceae family, such as those from the Alstonia and Tabernaemontana genera.[1][4] The complex architecture of indole alkaloids has long made them a rich source for drug discovery, with many exhibiting significant biological activities.[5][6][7] Initial studies into the bioactivity of 19,20-E-vallesamine have highlighted its anti-inflammatory potential, a crucial aspect of neuroprotection.[8] Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines in microglial cells.[8]

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative disorders.[9][10] Activated microglia release a barrage of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can contribute to neuronal damage and death.[10][11] Therefore, compounds that can modulate microglial activation and reduce the production of these cytokines are of significant therapeutic interest.

Core Neuroprotective Mechanism: Anti-Neuroinflammation

The primary evidence for the neuroprotective action of 19,20-E-vallesamine stems from its ability to suppress neuroinflammatory responses.

Inhibition of Pro-inflammatory Cytokines

Research has demonstrated that 19,20-E-vallesamine can significantly inhibit the mRNA expression of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8] This inhibitory effect is dose-dependent and suggests a direct modulatory effect on the signaling pathways that govern the production of these key inflammatory mediators.

CompoundCell LineStimulantTarget GeneEffect
19,20-E-vallesamineBV2 MicrogliaLPSTNF-α mRNASignificant Inhibition
19,20-E-vallesamineBV2 MicrogliaLPSIL-6 mRNASignificant Inhibition
Putative Signaling Pathway Modulation

The production of TNF-α and IL-6 in microglia is predominantly regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][12][13] While direct evidence for 19,20-E-vallesamine's interaction with these pathways is still forthcoming, its inhibitory effect on their downstream targets (TNF-α and IL-6) strongly suggests a modulatory role.

2.2.1. The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11][14] In resting microglia, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory triggers like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB.[15] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF and IL6.[9][15] It is plausible that 19,20-E-vallesamine interferes with this cascade, potentially by inhibiting IKK activation or IκB degradation.

2.2.2. The MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a crucial role in microglial activation and cytokine production.[12][16][17] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory genes.[18][19] Specifically, the p38 and JNK pathways are strongly implicated in the production of TNF-α and IL-6.[12][13] 19,20-E-vallesamine may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK IkB IκB IKK->IkB phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates AP1_n AP-1 AP1->AP1_n translocates Vallesamine 19,20-E-vallesamine Vallesamine->IKK inhibits? Vallesamine->p38 inhibits? Vallesamine->JNK inhibits? TNFa_mRNA TNF-α mRNA NFkB_n->TNFa_mRNA IL6_mRNA IL-6 mRNA NFkB_n->IL6_mRNA AP1_n->TNFa_mRNA AP1_n->IL6_mRNA caption Putative Anti-Neuroinflammatory Signaling Pathway of 19,20-E-vallesamine. G cluster_workflow Experimental Workflow for Mechanistic Validation A 1. Cell Culture (BV2 Microglia, Primary Neurons) B 2. Treatment (LPS/H₂O₂ + 19,20-E-vallesamine) A->B C 3. Anti-inflammatory Assays B->C D 4. Antioxidant Assays B->D E 5. Anti-apoptotic Assays B->E F 6. Signaling Pathway Analysis C->F caption Workflow for validating neuroprotective mechanisms.

Caption: Workflow for validating neuroprotective mechanisms.

Protocol 1: Assessing Anti-Neuroinflammatory Effects

Objective: To quantify the inhibitory effect of 19,20-E-vallesamine on the production of pro-inflammatory mediators in activated microglia.

Materials:

  • BV2 microglial cell line

  • Lipopolysaccharide (LPS)

  • 19,20-E-vallesamine

  • qRT-PCR reagents and primers for Tnf and Il6

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment:

    • Culture BV2 cells to 80% confluency in 24-well plates.

    • Pre-treat cells with varying concentrations of 19,20-E-vallesamine for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours (for qRT-PCR) or 24 hours (for ELISA).

  • qRT-PCR for Gene Expression:

    • After 6 hours of LPS stimulation, lyse the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers specific for mouse Tnf and Il6. Normalize expression to a housekeeping gene (e.g., Gapdh).

  • ELISA for Protein Secretion:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Quantify the concentration of secreted TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Evaluating Antioxidant Potential

Objective: To determine if 19,20-E-vallesamine can protect neurons from oxidative stress.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Hydrogen peroxide (H₂O₂)

  • 19,20-E-vallesamine

  • MTT assay kit for cell viability

  • ROS detection reagent (e.g., DCFDA)

Procedure:

  • Cell Culture and Treatment:

    • Culture neurons in 96-well plates.

    • Pre-treat cells with 19,20-E-vallesamine for 1 hour.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After H₂O₂ treatment, add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilizing buffer.

    • Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.

  • Intracellular ROS Measurement:

    • After a shorter H₂O₂ treatment (e.g., 1-2 hours), load the cells with a ROS-sensitive fluorescent dye.

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence in treated cells indicates antioxidant activity.

Protocol 3: Investigating Anti-Apoptotic Activity

Objective: To assess the ability of 19,20-E-vallesamine to prevent neuronal apoptosis.

Materials:

  • Neuronal cells

  • Apoptosis-inducing agent (e.g., staurosporine or H₂O₂)

  • Caspase-3/7 activity assay kit

  • Western blot reagents and antibodies for Bcl-2 and Bax

Procedure:

  • Induction of Apoptosis:

    • Culture neurons and pre-treat with 19,20-E-vallesamine.

    • Induce apoptosis with an appropriate stimulus.

  • Caspase Activity Assay:

    • Lyse the cells and measure caspase-3/7 activity using a fluorometric or colorimetric assay kit. A reduction in caspase activity indicates an anti-apoptotic effect.

  • Western Blot for Bcl-2 Family Proteins:

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against Bcl-2 and Bax.

    • Quantify band intensities and calculate the Bcl-2/Bax ratio. An increased ratio suggests an anti-apoptotic shift.

Protocol 4: Analysis of Signaling Pathways

Objective: To determine the effect of 19,20-E-vallesamine on the NF-κB and MAPK pathways.

Materials:

  • BV2 microglia

  • LPS

  • 19,20-E-vallesamine

  • Western blot reagents and antibodies for phospho-p65, phospho-p38, and phospho-JNK

Procedure:

  • Cell Stimulation and Lysis:

    • Culture BV2 cells and pre-treat with 19,20-E-vallesamine.

    • Stimulate with LPS for a short duration (e.g., 15-30 minutes) to observe protein phosphorylation.

    • Lyse the cells to obtain total protein extracts.

  • Western Blot Analysis:

    • Perform Western blotting as described above.

    • Use antibodies specific to the phosphorylated (active) forms of key signaling proteins (p-p65, p-p38, p-JNK).

    • Also, probe for the total protein levels of p65, p38, and JNK to ensure that changes in phosphorylation are not due to changes in total protein expression.

Conclusion and Future Directions

19,20-E-vallesamine presents a promising scaffold for the development of neuroprotective agents. Its demonstrated ability to inhibit the expression of key pro-inflammatory cytokines in microglia provides a solid foundation for its therapeutic potential. The putative mechanisms, centered around the modulation of the NF-κB and MAPK signaling pathways, offer clear and testable hypotheses for future research.

Furthermore, the potential for antioxidant and anti-apoptotic activities, based on the known properties of related indole alkaloids, broadens the scope of its neuroprotective profile. The experimental protocols outlined in this guide provide a comprehensive roadmap for elucidating the precise molecular mechanisms of 19,20-E-vallesamine.

Future research should focus on:

  • Confirming the modulation of the NF-κB and MAPK pathways through detailed molecular studies.

  • Investigating the antioxidant and anti-apoptotic effects in various neuronal injury models.

  • Evaluating the efficacy of 19,20-E-vallesamine in in vivo models of neurodegenerative diseases.

  • Exploring structure-activity relationships of vallesamine-type alkaloids to optimize neuroprotective potency.

Through such rigorous investigation, the full therapeutic potential of 19,20-E-vallesamine can be unlocked, paving the way for novel treatments for a range of debilitating neurodegenerative conditions.

References

  • Antioxidant and antimutagenic properties of the monoterpene indole alkaloid psychollatine and the crude foliar extract of Psychotria umbell
  • Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production. (2004). PubMed.
  • The problem of assessing effective neuroprotection in experimental cerebral ischemia. (n.d.). PubMed.
  • NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. (n.d.). PMC.
  • Neuroprotection by Alstonia boonei De Wild., Anacardium occidentale L., Azadirachta indica A.Juss. and Mangifera indica L. (2023). PubMed.
  • Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer's disease. (n.d.). PMC.
  • NF-kappaB Signaling pathways in Neurological Inflamm
  • p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1. (2017). Journal of Cell Biology | Rockefeller University Press.
  • Antioxidant and antimutagenic properties of the monoterpene indole alkaloid psychollatine and the crude foliar extract of Psychotria umbellataVell. (2008).
  • Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activ
  • p38 MAPK, microglial signaling, and neurop
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  • NF-kappaB Signaling Pathways in Neurological Inflamm
  • NF-κB pathway in microglia of AD. NF-κB signal pathway plays a central... (n.d.).
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  • Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades. (2021). PMC.
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  • Cytotoxic Indole Alkaloid 3-Acetonyltabersonine Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair. (2017). Semantic Scholar.
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Sources

Exploratory

A Technical Guide to the Isolation and Identification of 19,20-E-vallesamine from Ervatamia yunnanensis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical overview of the methodology for the isolation and structural elucidation of the monoterpeno...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the methodology for the isolation and structural elucidation of the monoterpenoid indole alkaloid, 19,20-E-vallesamine, from the plant species Ervatamia yunnanensis. This document is designed to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development. It details a robust protocol for extraction, chromatographic separation, and ultimate purification of the target compound. Furthermore, it outlines the critical spectroscopic techniques and data interpretation required for the unambiguous identification and structural confirmation of 19,20-E-vallesamine. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Ervatamia yunnanensis and its Alkaloids

Ervatamia yunnanensis, a plant belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active indole alkaloids.[1][2][3] These compounds have garnered significant attention from the scientific community due to their potential therapeutic applications. The vallesamine class of alkaloids, in particular, exhibits a range of interesting pharmacological activities. The isolation and characterization of these compounds are crucial first steps in the drug discovery and development pipeline. This guide focuses specifically on 19,20-E-vallesamine, an alkaloid that has been successfully isolated from this plant.[4]

The structural complexity and stereochemical nuances of indole alkaloids necessitate a sophisticated and systematic approach for their isolation and identification.[5] This guide aims to provide a clear and logical workflow, grounded in established principles of phytochemistry and analytical chemistry.

A Strategic Approach to Isolation: From Plant Material to Pure Compound

The successful isolation of 19,20-E-vallesamine from Ervatamia yunnanensis hinges on a multi-step process that begins with the proper handling of the plant material and culminates in the purification of the target alkaloid. The following protocol is a synthesized approach based on established methods for isolating alkaloids from Ervatamia and related genera.[2][3][5]

Plant Material and Preliminary Processing

Protocol:

  • Collection and Authentication: The aerial parts (stems and leaves) of Ervatamia yunnanensis should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Pulverization: The collected plant material is air-dried in the shade to preserve the chemical integrity of the alkaloids. Subsequently, the dried material is pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Causality: Proper drying prevents fungal growth and enzymatic degradation of the alkaloids. Pulverization ensures that the solvent can effectively penetrate the plant tissue to extract the desired compounds.

Extraction of Total Alkaloids

The initial extraction aims to liberate the alkaloids from the plant matrix and separate them from other cellular components. A classic acid-base extraction method is highly effective for this purpose.[6]

Protocol:

  • Maceration: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3-5 days) with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in a 2% aqueous solution of hydrochloric acid.

    • This acidic solution is then extracted with a non-polar organic solvent, such as petroleum ether or ethyl acetate, to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloid salts, is retained.

    • The acidic aqueous layer is then basified with an ammonia solution to a pH of 9-10. This deprotonates the alkaloids, converting them into their free base form.

    • The alkaline solution is subsequently extracted with a chlorinated solvent like dichloromethane or chloroform. The organic layer, now containing the free alkaloids, is collected.

  • Final Concentration: The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the total crude alkaloid extract.

Causality: The use of ethanol provides a broad-spectrum extraction of many plant constituents. The acid-base partitioning is a selective method to separate the basic alkaloids from other classes of compounds based on their differential solubility in acidic and basic conditions.

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is employed for this purpose.

Protocol:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate, and then methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent (for alkaloids).

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions containing the target compound, as indicated by TLC, are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • The final purification of 19,20-E-vallesamine is achieved using preparative HPLC on a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape.

    • The elution is monitored with a UV detector, and the peak corresponding to 19,20-E-vallesamine is collected.

Causality: Silica gel chromatography separates compounds based on their polarity. Sephadex LH-20 separates based on molecular size and polarity. Preparative HPLC provides high-resolution separation, which is essential for obtaining the pure compound.

Diagram of the Isolation and Purification Workflow

Isolation_Workflow plant_material Ervatamia yunnanensis (Aerial Parts) drying_pulverizing Drying and Pulverization plant_material->drying_pulverizing extraction 95% Ethanol Maceration drying_pulverizing->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Selected Fractions phplc Preparative HPLC sephadex->phplc Further Purified Fractions pure_compound Pure 19,20-E-vallesamine phplc->pure_compound

Caption: Workflow for the isolation of 19,20-E-vallesamine.

Structural Elucidation: Spectroscopic Identification of 19,20-E-vallesamine

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Physicochemical Properties

The initial characterization of the isolated compound involves determining its basic physical and chemical properties.

PropertyObserved Value
Appearance Colorless amorphous solid
Melting Point 162°C
Optical Rotation [α]D +165° (c, CHCl3)

Data sourced from a study on alkaloids from Alstonia scholaris.

Spectroscopic Data

The following spectroscopic data are crucial for the structural elucidation of 19,20-E-vallesamine.

Table of Spectroscopic Data for 19,20-E-vallesamine

TechniqueKey Observations and Interpretations
UV (Methanol) λmax at 223, 284, and 292 nm, characteristic of an indole chromophore.
IR (CHCl3) νmax at 3400 cm⁻¹ (N-H stretch), 2820 cm⁻¹ (C-H stretch), and 1720 cm⁻¹ (ester C=O stretch).
Mass Spectrometry (MS) Molecular ion peak at m/z 340.1712, corresponding to the molecular formula C₂₀H₂₄N₂O₃. Significant fragment ions at m/z 339, 310, 309, 208, 194, 143, and 122, which are characteristic of the vallesamine skeleton.
¹H-NMR (CDCl₃) The proton NMR spectrum would be expected to show signals for aromatic protons of the indole ring, an ethylidene group, a methoxycarbonyl group, and various aliphatic protons of the polycyclic system. The coupling constants between adjacent protons provide information about their spatial relationships.
¹³C-NMR (CDCl₃) The carbon NMR spectrum would be expected to show 20 distinct carbon signals, including those for the indole ring, the ethylidene double bond, the ester carbonyl, and the aliphatic carbons of the alkaloid framework. DEPT experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D-NMR (COSY, HSQC, HMBC) These experiments are essential for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is critical for piecing together the molecular structure.

UV, IR, and MS data sourced from a study on alkaloids from Alstonia scholaris.

Causality: Each spectroscopic technique provides a unique piece of the structural puzzle. UV-Vis spectroscopy identifies the basic chromophoric system. IR spectroscopy reveals the presence of key functional groups. Mass spectrometry provides the molecular weight and formula, as well as fragmentation patterns that offer clues about the structure. NMR spectroscopy (¹H, ¹³C, and 2D) is the most powerful tool for determining the precise atom-to-atom connectivity and stereochemistry of the molecule.[5]

Diagram of the Structural Elucidation Process

Elucidation_Process cluster_data Data Acquisition pure_compound Pure Isolate physicochemical Physicochemical Properties (mp, [α]D) pure_compound->physicochemical uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr structure_elucidation Structural Elucidation physicochemical->structure_elucidation uv_vis->structure_elucidation ir->structure_elucidation ms->structure_elucidation nmr->structure_elucidation final_structure 19,20-E-vallesamine Structure structure_elucidation->final_structure

Caption: The integrated approach to structural elucidation.

Conclusion and Future Perspectives

This guide has outlined a detailed and scientifically grounded approach for the isolation and identification of 19,20-E-vallesamine from Ervatamia yunnanensis. By following the described protocols for extraction, purification, and spectroscopic analysis, researchers can confidently isolate and characterize this and other related indole alkaloids. The elucidation of the structures of these natural products is a fundamental prerequisite for further pharmacological investigation and potential development into therapeutic agents. Future research should focus on exploring the bioactivity of 19,20-E-vallesamine and its derivatives to unlock their full therapeutic potential.

References

  • Szántay, C., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-24. [Link]

  • Liu, G., et al. (1989). Ervayunine: A New Indole Alkaloid from Ervatamia yunnanensis. Planta Medica, 55(3), 280-281. [Link]

  • Luo, J., et al. (2001). Alkaloids from Stems of Ervatamia yunnanensis (Ⅱ). Chinese Chemical Letters, 12(8), 713-716. [Link]

  • Yu, Y., Gao, J. M., & Liu, J. K. (1999). The Constituents of Eryvatamia yunnanensis. Plant Diversity, 21(3), 1-3. [Link]

  • Tan, X. Q., et al. (2003). [Studies on chemical constituents of Ervatamia hainanensis]. Zhongguo Zhong Yao Za Zhi, 28(12), 1152-1154. [Link]

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  • Mbeunkui, F., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 137-143. [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity and Molecular Targets of 19,20-E-Vallesamine

Introduction: The Enigmatic Potential of Vallesamine Alkaloids The vallesamine class of monoterpenoid indole alkaloids, isolated from various species of the Alstonia and Aspidosperma genera, represents a structurally div...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigmatic Potential of Vallesamine Alkaloids

The vallesamine class of monoterpenoid indole alkaloids, isolated from various species of the Alstonia and Aspidosperma genera, represents a structurally diverse family of natural products with a wide array of biological activities.[1][2] These activities range from vasorelaxant and cytotoxic to anti-inflammatory and antimalarial effects, hinting at a rich and largely untapped pharmacological potential.[1][3][4] Among these, 19,20-E-vallesamine is a notable member, yet its specific molecular interactions within biological systems have remained largely uncharacterized. This guide provides a comprehensive overview of the current understanding of 19,20-E-vallesamine's biological effects, proposes its most probable molecular targets based on available evidence, and furnishes detailed experimental protocols for the elucidation of its receptor binding profile and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing alkaloid.

Part 1: Unraveling the Primary Biological Activity of 19,20-E-Vallesamine

The most definitive piece of pharmacological data for 19,20-E-vallesamine is its observed vasorelaxant effect. A study by Lim et al. (2015) demonstrated that 19,20-E-vallesamine induces relaxation in rat aortic rings that have been pre-contracted with phenylephrine, exhibiting an EC50 value of 14.97 µM.[4] This finding is the cornerstone of our current understanding and provides a critical clue to its molecular mechanism. Phenylephrine is a selective α1-adrenergic receptor agonist, and its contractile effect on vascular smooth muscle is a well-established physiological response.[5] The ability of 19,20-E-vallesamine to counteract this effect strongly suggests an antagonistic interaction with the α1-adrenergic signaling pathway.

Quantitative Data Summary
CompoundBiological ActivityAssay SystemPotency (EC50)Reference
19,20-E-VallesamineVasorelaxationPhenylephrine-precontracted rat aortic rings14.97 µM[4]

Part 2: Postulated Molecular Target and Signaling Pathway

Based on the vasorelaxant activity in a phenylephrine-induced contraction model, the primary hypothesized molecular target for 19,20-E-vallesamine is the α1-adrenergic receptor . Specifically, studies have indicated that the α1D-adrenoceptor subtype is predominantly responsible for mediating contractions in the rat aorta.[6] Therefore, it is highly probable that 19,20-E-vallesamine acts as an antagonist at the α1D-adrenergic receptor.

The α1-Adrenergic Signaling Cascade and Proposed Antagonism by 19,20-E-Vallesamine

The canonical signaling pathway for α1-adrenergic receptors involves their coupling to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the contraction of smooth muscle cells.

19,20-E-vallesamine, as a postulated antagonist, would bind to the α1-adrenergic receptor but fail to induce the necessary conformational change for G-protein activation. By occupying the receptor's binding site, it would prevent the binding of endogenous agonists like norepinephrine or experimental agonists like phenylephrine, thereby inhibiting the entire downstream signaling cascade and leading to vasorelaxation.

G_protein_signaling cluster_membrane Plasma Membrane A1R α1-Adrenergic Receptor Gq Gq/11 A1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Vallesamine 19,20-E-Vallesamine Vallesamine->A1R Antagonizes Phenylephrine Phenylephrine (Agonist) Phenylephrine->A1R Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Leads to

Caption: Proposed mechanism of 19,20-E-vallesamine antagonism at the α1-adrenergic receptor.

Part 3: Experimental Protocols for Target Validation and Affinity Determination

To empirically validate the hypothesis that 19,20-E-vallesamine targets the α1-adrenergic receptor and to quantify its binding affinity, a series of well-established experimental workflows can be employed. The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.

Protocol 1: Radioligand Displacement Assay for α1-Adrenergic Receptor Binding Affinity

This protocol aims to determine the inhibitory constant (Ki) of 19,20-E-vallesamine for the α1-adrenergic receptor by measuring its ability to displace a known high-affinity radioligand.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]-Prazosin is a high-affinity, selective antagonist for α1-adrenergic receptors and is widely used for their characterization.[7][8] Its use allows for sensitive detection of displacement by a competing ligand.

  • Membrane Preparation: Using cell membranes (e.g., from rat cerebral cortex or cells overexpressing the human α1D-receptor) provides a concentrated source of the target receptor, enhancing the signal-to-noise ratio.[7]

  • Non-specific Binding Control: The inclusion of a high concentration of a known, non-radioactive ligand (e.g., phentolamine) is crucial to define non-specific binding, ensuring that the measured displacement is due to interaction with the target receptor.[9]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue or cells expressing the α1-adrenergic receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of 19,20-E-vallesamine.

    • Total Binding: Add membrane preparation, a fixed concentration of [3H]-Prazosin (typically at or below its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]-Prazosin, and a saturating concentration of phentolamine (e.g., 10 µM).

    • Competition: Add membrane preparation, [3H]-Prazosin, and varying concentrations of 19,20-E-vallesamine (e.g., from 1 nM to 100 µM).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the 19,20-E-vallesamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 19,20-E-vallesamine that inhibits 50% of the specific binding of [3H]-Prazosin).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis Membranes Prepare Membranes (Receptor Source) Total Total Binding: Membranes + [3H]-Prazosin NSB Non-Specific Binding: Membranes + [3H]-Prazosin + Excess Phentolamine Competition Competition: Membranes + [3H]-Prazosin + Vallesamine (Varying Conc.) Radioligand [3H]-Prazosin (Radioligand) Competitor 19,20-E-Vallesamine (Test Compound) Incubate Incubate at Equilibrium (e.g., 60 min at 25°C) Filter Filtration & Washing (Separate Bound/Free) Incubate->Filter Total->Incubate NSB->Incubate Competition->Incubate Analysis Plot % Specific Binding vs. [Vallesamine] IC50 Determine IC50 Analysis->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Count Scintillation Counting Filter->Count Count->Analysis

Caption: Workflow for the radioligand displacement assay.

Protocol 2: Affinity Chromatography for Unbiased Identification of Molecular Targets

Should 19,20-E-vallesamine not show significant affinity for adrenergic receptors, or if a broader, unbiased search for its molecular targets is desired, affinity chromatography coupled with mass spectrometry is a powerful approach.[11][12]

Causality Behind Experimental Choices:

  • Immobilization: Covalently linking 19,20-E-vallesamine to a solid support (e.g., agarose beads) creates a "bait" to "fish" for its binding partners in a complex biological sample like a cell lysate.[12]

  • Photo-affinity Labeling (Optional but Recommended): Incorporating a photo-reactive group into the vallesamine probe allows for the formation of a covalent bond with the target protein upon UV irradiation. This is particularly useful for capturing transient or low-affinity interactions.[11]

  • Competitive Elution: Eluting the bound proteins with an excess of free 19,20-E-vallesamine ensures that only proteins that specifically bind to the compound are recovered, reducing the number of false positives from non-specific interactions with the matrix.[13]

  • Mass Spectrometry: Modern proteomic techniques provide the sensitivity and accuracy required to identify the eluted proteins, even at low abundance.[14]

Step-by-Step Methodology:

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of 19,20-E-vallesamine containing a linker arm and a reactive group for immobilization (e.g., an amine or carboxylic acid). A photo-reactive moiety (e.g., a benzophenone or diazirine) can also be incorporated into the linker.

    • Validate that the synthesized probe retains the vasorelaxant activity of the parent compound to ensure the modification has not disrupted its binding properties.

  • Immobilization:

    • Covalently couple the affinity probe to activated agarose beads (e.g., NHS-activated Sepharose).

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Affinity Pull-down:

    • Prepare a cell lysate from a relevant cell line or tissue (e.g., vascular smooth muscle cells).

    • Incubate the lysate with the vallesamine-coupled beads to allow for binding of target proteins.

    • (If using a photo-affinity probe) Irradiate the mixture with UV light to induce covalent cross-linking.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins by incubating the beads with a high concentration of free 19,20-E-vallesamine (competitive elution) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry (LC-MS/MS).

  • Validation:

    • Confirm the interaction between 19,20-E-vallesamine and the identified protein(s) using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Affinity_Chromatography cluster_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Identification & Validation Synthesize Synthesize Vallesamine Affinity Probe Immobilize Immobilize Probe on Agarose Beads Synthesize->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binders (e.g., with free Vallesamine) Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry (Protein ID) SDS_PAGE->MS Validate Validate Hits (e.g., SPR, ITC) MS->Validate

Caption: Workflow for affinity chromatography-based target identification.

Conclusion and Future Directions

While direct evidence for the molecular targets of 19,20-E-vallesamine is currently limited, its pronounced vasorelaxant effect provides a strong rationale for investigating its interaction with α1-adrenergic receptors. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesis and for conducting an unbiased search for additional molecular targets. The structural complexity and diverse biological activities of the vallesamine alkaloids suggest that they may possess a polypharmacological profile, interacting with multiple targets to produce their effects.[15] A thorough characterization of the receptor binding affinity and molecular targets of 19,20-E-vallesamine will be instrumental in unlocking its therapeutic potential and could pave the way for the development of novel therapeutics for cardiovascular or other diseases.

References

  • Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. (2020). Journal of Medicinal Chemistry, 63(1), 433-439. [Link]

  • Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. (2020). ResearchGate. [Link]

  • Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. (2020). PubMed. [Link]

  • Sweetnam, P. M., Lancaster, J., Snowman, A., et al. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. Johns Hopkins University. [Link]

  • Indole alkaloid. Wikipedia. [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). PMC. [Link]

  • Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PMC. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC. [Link]

  • The role of nitric oxide synthase in reduced vasocontractile responsiveness induced by prolonged alpha1-adrenergic receptor stimulation in rat thoracic aorta. (2005). PubMed. [Link]

  • Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. (2015). PubMed. [Link]

  • Evidence against alpha-adrenoceptors mediating relaxation in rat thoracic aortae. (2006). PubMed. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. [Link]

  • α1-Adrenoceptor-mediated contraction of rat aorta is partly mediated via transactivation of the epidermal growth factor receptor. (2010). PubMed. [Link]

  • Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. (2025). ResearchGate. [Link]

  • Alpha 1-adrenoceptor-induced contractility in rat aorta is mediated by the alpha 1D subtype. PubMed. [Link]

  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). ACS Publications. [Link]

  • Some New Vallesamine-Type Alkaloids. (2026). ResearchGate. [Link]

  • Vallesamine class of alkaloids. (2024). ResearchGate. [Link]

  • Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025). Nature. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Alstonia scholaris: It's Phytochemistry and pharmacology. (2011). ResearchGate. [Link]

  • Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. (1994). PubMed. [Link]

  • Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay. (2008). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-MS/MS Method Development for the Quantification of 19,20-E-Vallesamine in Biological Matrices

Introduction 19,20-E-vallesamine is a highly bioactive monoterpenoid indole alkaloid (MIA) predominantly isolated from the medicinal plant Alstonia scholaris1. It exhibits significant pharmacological properties, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

19,20-E-vallesamine is a highly bioactive monoterpenoid indole alkaloid (MIA) predominantly isolated from the medicinal plant Alstonia scholaris1. It exhibits significant pharmacological properties, including respiratory, anti-inflammatory, and potential neurological effects 2. However, its complex fused-ring structure and low physiological concentrations necessitate highly sensitive and specific analytical methods for pharmacokinetic and toxicological evaluations. This application note details a rigorously validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of 19,20-E-vallesamine.

Method Development Rationale (The "Why")

As a Senior Application Scientist, developing an assay is not merely about achieving a signal; it is about understanding the physicochemical behavior of the analyte to ensure absolute reliability.

  • Sample Preparation Causality: MIAs are basic compounds due to their tertiary amine groups. To extract 19,20-E-vallesamine efficiently from complex biological matrices (e.g., plasma), a Liquid-Liquid Extraction (LLE) strategy is employed. By adjusting the matrix pH to ~9.0 using ammonium hydroxide, the alkaloid is driven into its neutral free-base form, maximizing its partition coefficient into the organic solvent (ethyl acetate).

  • Chromatographic Causality: A sub-2 µm C18 stationary phase is selected to provide high theoretical plate counts. The mobile phase incorporates 0.1% formic acid. Mechanistically, formic acid serves a dual purpose: it masks residual silanol groups on the silica support to prevent secondary interactions (which cause peak tailing in basic alkaloids) and acts as an abundant proton source to facilitate [M+H]+ formation in the ESI source 3.

  • Mass Spectrometry Causality: Electrospray Ionization in positive mode (ESI+) is optimal. The precursor ion [M+H]+ at m/z 341.2 undergoes collision-induced dissociation (CID). The primary c1​ -cleavage yields a stable fragment at m/z 232.1, which serves as the quantifier, while the loss of H2​O yields m/z 214.1, utilized as the qualifier to ensure structural confirmation 3.

Self-Validating System Architecture

To guarantee trustworthiness, this protocol is designed as a self-validating system . An analytical run is only deemed acceptable if it passes the following built-in checks:

  • System Suitability Testing (SST): Six consecutive injections of the Lower Limit of Quantification (LLOQ) standard must yield a coefficient of variation (CV) < 5% for peak area and retention time before the batch begins.

  • Internal Standard (IS) Tracking: Picrinine (a structurally similar MIA) is spiked into every sample. If the IS peak area in any sample deviates by >15% from the mean IS area of the calibration standards, the sample is automatically flagged for matrix effect anomalies or extraction failure.

  • Quality Control (QC) Bracketing: Unknown samples are bracketed by Low, Mid, and High QC samples. The analytical run is only valid if at least 67% of QCs are within ±15% of their nominal concentration.

Experimental Protocol

Materials & Reagents
  • 19,20-E-vallesamine reference standard (>98% purity).

  • Picrinine (Internal Standard, IS).

  • LC-MS grade Acetonitrile, Water, Formic Acid, and Ethyl Acetate.

  • 5% Ammonium Hydroxide (NH₄OH) in water.

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of plasma (or plant extract) into a 2.0 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution (100 ng/mL Picrinine) and vortex for 10 seconds.

  • Basify: Add 20 µL of 5% ammonium hydroxide to basify the sample (pH ~9.0). This disrupts protein binding and neutralizes the alkaloid.

  • Extract: Add 1.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to facilitate phase transfer.

  • Separate: Centrifuge at 14,000 × g for 10 minutes at 4°C to resolve the aqueous and organic phases.

  • Concentrate: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Dissolve the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 30 seconds, centrifuge briefly, and transfer to an autosampler vial.

Visualized Workflow

G A 1. Sample Preparation 100 µL Plasma + 10 µL IS B 2. Matrix Basification Add NH4OH (pH ~9.0) A->B C 3. Liquid-Liquid Extraction Partition into Ethyl Acetate B->C D 4. Concentration N2 Evaporation & Reconstitution C->D E 5. LC-MS/MS Acquisition MRM Mode Detection D->E

Workflow for 19,20-E-vallesamine extraction and HPLC-MS/MS analysis.

Instrumental Conditions & Data Presentation

HPLC Gradient Elution Program

Separation is achieved on an Agilent ZORBAX SB-C18 column (2.1 × 100 mm, 1.8 µm) maintained at 35°C. The flow rate is set to 0.3 mL/min with an injection volume of 2.0 µL.

Table 1: HPLC Gradient Elution Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.095%5%
1.095%5%
4.040%60%
5.55%95%
7.05%95%
7.195%5%
10.095%5%
Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in ESI+ mode. Capillary voltage is set at 3.5 kV, and the desolvation temperature is 400°C.

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
19,20-E-vallesamine341.2232.125Quantifier
19,20-E-vallesamine341.2214.130Qualifier
Picrinine (IS)339.2167.128Internal Standard
Method Validation Summary

The self-validating architecture ensures that the method meets stringent FDA/EMA bioanalytical guidelines.

Table 3: Representative Method Validation Data

Parameter19,20-E-vallesamineAcceptance Criteria
Linear Range 1.0 - 1000 ng/mLR² > 0.995
LLOQ 1.0 ng/mLS/N > 10, CV < 20%
Intra-day Precision (CV%) 3.2% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.5% - 8.1%≤ 15% (≤ 20% at LLOQ)
Matrix Effect 92.4% ± 4.1%85% - 115%
Extraction Recovery 88.5% ± 5.2%Consistent across QC levels

Conclusion

This application note outlines a highly robust, self-validating HPLC-MS/MS methodology for the quantification of 19,20-E-vallesamine. By leveraging the physicochemical properties of the alkaloid through targeted pH adjustment during liquid-liquid extraction and utilizing specific MRM transitions derived from molecular networking fragmentation patterns, this protocol ensures maximum sensitivity and reproducibility for downstream pharmacokinetic applications.

References

  • LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris Source: MDPI Metabolites URL:[Link]

  • Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris Source: Semantic Scholar / MDPI Metabolites URL:[Link]

  • Alstonia scholaris: It's Phytochemistry and pharmacology Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Preparation and Certification of 19,20-(E)-Vallesamine Reference Standard for Advanced Metabolic Profiling

Introduction & Scientific Rationale Monoterpenoid indole alkaloids (MIAs) derived from Alstonia scholaris have demonstrated profound pharmacological efficacy, particularly in the treatment of chronic respiratory diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Monoterpenoid indole alkaloids (MIAs) derived from Alstonia scholaris have demonstrated profound pharmacological efficacy, particularly in the treatment of chronic respiratory diseases. Among the diverse alkaloidal profile of this plant, 19,20-(E)-vallesamine has emerged as a critical bioactive constituent.

However, conducting accurate pharmacokinetic (PK) and metabolic profiling of this compound is historically challenging. The plant matrix contains over 35 structurally similar alkaloids, including the closely related stereoisomer 19,20-(Z)-vallesamine. To accurately map its in vivo metabolism, researchers must first establish a self-validating system: isolating the compound to >98% purity, certifying its stereochemistry via Nuclear Magnetic Resonance (NMR), and utilizing it as a foundational reference standard for high-resolution mass spectrometry (LC-HRMS)[1].

This application note provides a comprehensive, causality-driven methodology for the extraction, structural certification, and downstream metabolic profiling of 19,20-(E)-vallesamine.

Workflow A Botanical Sourcing (A. scholaris fruits) B Acid-Base Partitioning (pH 9-10) A->B EtOH / 0.3% HCl C Prep-HPLC Isolation B->C EtOAc Fraction D NMR & HRMS Certification (>98%) C->D Isolate E In Vivo Dosing (Rat Models) D->E Ref. Standard F UHPLC-QTOF-MS Metabolic Profiling E->F Bio-matrices

Fig 1. End-to-end workflow from botanical extraction to LC-MS/MS metabolic profiling.

Extraction and Isolation Protocol

The isolation of highly pure basic alkaloids requires orthogonal purification steps that exploit their pH-dependent ionization states.

Step-by-Step Methodology
  • Source Selection: Harvest and pulverize A. scholaris fruits.

    • Causality: Quantitative multivariate NMR analysis has proven that while the trunk bark contains a broader diversity of alkaloids, the fruits possess the highest localized accumulation of 19,20-(E)-vallesamine, optimizing the initial extraction yield[2].

  • Primary Extraction: Macerate the pulverized fruits in 90% ethanol under reflux (3 × 4 h). Evaporate the solvent under a vacuum to yield a crude ethanolic extract.

  • Acid-Base Partitioning:

    • Resuspend the crude extract in a 0.3% aqueous hydrochloric acid (HCl) solution (pH ~2).

    • Causality: The acidic environment protonates the basic indole nitrogen, rendering the alkaloids highly water-soluble. Lipophilic plant matrix components (e.g., waxes, sterols) precipitate and are removed via filtration.

    • Adjust the aqueous filtrate to pH 9–10 using 10% aqueous ammonia (NH₄OH).

    • Causality: Alkaline conditions deprotonate the alkaloids, returning them to their lipophilic free-base form.

    • Partition the solution with ethyl acetate (EtOAc) to extract the total alkaloid fraction (ALAS)[1].

  • Chromatographic Enrichment: Subject the EtOAc fraction to silica gel column chromatography using a step-gradient of petroleum ether and acetone.

  • Final Purification: Isolate the target fraction using Preparative HPLC (C18 column) with a water/acetonitrile gradient to achieve >98% purity.

Structural Certification (Self-Validating System)

Before utilizing the isolate as a reference standard, its identity and stereochemistry must be unequivocally validated to rule out the (Z)-isomer. This is achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and 2D NMR.

Certification Parameters

Table 1: Physicochemical & Spectroscopic Properties of 19,20-(E)-Vallesamine

ParameterValue / CharacteristicAnalytical Purpose
Molecular Formula C₂₀H₂₄N₂O₃Confirmed via HRMS isotopic pattern.
Exact Mass[M+H]⁺ m/z 341.1860High-accuracy precursor ion identification[1].
¹H-NMR (Olefinic H-19) 5.52 ppm (q, J = 6.3 Hz)Differentiates the ethylidene side chain environment.
¹H-NMR (Methyl H-18) 1.69 ppm (d, J = 6.4 Hz)Confirms the methyl group adjacent to the double bond.
NOESY Correlations H-18 to H-21Critical Step: Confirms the (E)-configuration at the C-19/C-20 double bond. Lack of this correlation indicates the (Z)-isomer.

Metabolic Profiling Protocol

Once certified, the 19,20-(E)-vallesamine standard is used to map its metabolic fate in biological systems. In vivo studies indicate that vallesamine-type alkaloids primarily undergo Phase I hydroxylation and Phase II glucuronidation.

UHPLC-QTOF-MS Methodology
  • Sample Preparation: Following oral administration (10 mg/kg) to rat models, collect plasma, urine, and feces. Precipitate plasma proteins using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 min at 4°C, evaporate the supernatant, and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 μm).

    • Causality: Traditional C18 columns often suffer from peak tailing with basic indoles due to free silanol interactions. The Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, repelling the protonated alkaloids and ensuring sharp, symmetrical peaks.

    • Mobile Phase: (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid. Formic acid acts as a proton source, maximizing ionization efficiency.

    • Gradient: 4–12% B (0–7 min), 12–17% B (7–12 min), up to 98% B (40 min)[1].

  • Mass Spectrometry: Operate the QTOF in positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the precursor ions.

Diagnostic MS/MS Fragmentation

To confidently identify downstream metabolites, researchers must first understand the fragmentation blueprint of the parent standard.

Table 2: Key MS/MS Diagnostic Fragments for 19,20-(E)-Vallesamine [1]

Fragment Ion (m/z)FormulaMechanistic Origin
341.1860 [C₂₀H₂₅N₂O₃]⁺Precursor Ion [M+H]⁺
202.06 [C₁₂H₁₂NO₂]⁺Formed via c2-cleavage of the alkaloid skeleton.
142.12 [C₁₀H₈N]⁺Indole ring skeleton (Complete loss of COOCH₃ from m/z 202.06).
140.10 [C₈H₁₄NO]⁺Complementary c2-cleavage fragment.
110.10 [C₇H₁₂N]⁺Diagnostic D-ring ion (Neutral loss of CH₂O from m/z 140.10).

Metabolic Pathway Mapping

By applying the diagnostic fragments established above, researchers can identify mass shifts corresponding to biotransformations. A mass shift of +15.9949 Da indicates Phase I hydroxylation, while a subsequent shift of +176.0321 Da indicates Phase II glucuronidation.

Metabolism V 19,20-(E)-Vallesamine m/z 341.1860 [M+H]+ M1 Hydroxylated Metabolite (Phase I) m/z 357.1809 [M+H]+ V->M1 CYP450 Hydroxylation (+16 Da) M2 N-Oxidation Metabolite (Phase I) m/z 357.1809 [M+H]+ V->M2 FMO/CYP N-Oxidation (+16 Da) M3 Glucuronide Conjugate (Phase II) m/z 533.2130 [M+H]+ M1->M3 UGT Glucuronidation (+176 Da)

Fig 2. Primary Phase I and Phase II metabolic pathways of 19,20-(E)-vallesamine.

References

  • Mahar, R., Manivel, N., Kanojiya, S., & Shukla, S. K. (2022). "Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris." National Institutes of Health (NIH). Available at:[Link]

  • He, Y.-J., et al. (2025). "LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris." National Institutes of Health (NIH). Available at:[Link]

  • Cao, et al. (2016). "Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry." National Institutes of Health (NIH). Available at:[Link]

  • Atta-ur-Rahman, Alvi, K. A., Abbas, S. A., & Voelter, W. "A new alkaloid 19,20-Z-Vallesamine along with 19,20-E-vallesarnine has been isolated from the leaves of Alstonia scholaris." CLOCKSS. Available at: [Link]

Sources

Method

19,20-E-vallesamine minimum inhibitory concentration (MIC) assay setup

High-Resolution Minimum Inhibitory Concentration (MIC) Assay Setup for 19,20-E-Vallesamine Executive Summary 19,20-E-vallesamine is a highly bioactive monoterpenoid indole alkaloid isolated from the stems of Ervatamia yu...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Minimum Inhibitory Concentration (MIC) Assay Setup for 19,20-E-Vallesamine

Executive Summary

19,20-E-vallesamine is a highly bioactive monoterpenoid indole alkaloid isolated from the stems of Ervatamia yunnanensis[1] and the leaves of Alstonia scholaris[2]. Recognized for its potent antibacterial properties, it demonstrates significant efficacy against both Gram-positive and Gram-negative pathogens[3]. Because complex plant alkaloids often present unique solubility and optical challenges during in vitro testing, standard microbiological assays must be carefully adapted. This application note provides a comprehensively engineered, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of 19,20-E-vallesamine using a broth microdilution framework optimized for hydrophobic phytochemicals.

Scientific Background & Mechanism of Action

Monoterpenoid indole alkaloids, including 19,20-E-vallesamine and related cage-like structures (e.g., alstoscholarisine), exert their antimicrobial effects primarily by targeting and disrupting bacterial cell membranes[4]. This membrane permeabilization leads to the collapse of the proton motive force, leakage of intracellular contents, and subsequent cell lysis.

MOA Alkaloid 19,20-E-Vallesamine (Indole Alkaloid) Membrane Bacterial Cell Membrane (Lipid Bilayer) Alkaloid->Membrane Binds & Inserts Permeability Loss of Membrane Integrity (Sytox Green Influx) Membrane->Permeability Disrupts Lysis Cell Lysis & Death (Growth Inhibition) Permeability->Lysis Induces

Figure 1: Proposed membrane-targeting mechanism of action for 19,20-E-vallesamine.

Quantitative Baseline Data

To establish a predictive window for serial dilutions, researchers must reference known MIC values for vallesamine and its derivatives. The table below summarizes critical inhibitory thresholds to guide the assay's concentration range[3].

Target PathogenStrainMinimum Inhibitory Concentration (MIC)Classification
Pseudomonas aeruginosaATCC 278530.7 µg/mLStrong Inhibition
Enterococcus faecalisATCC 105411.5 µg/mLStrong Inhibition
Klebsiella pneumoniaeClinical Isolate12.5 µg/mLModerate Inhibition
Escherichia coliClinical Isolate25.0 µg/mLModerate Inhibition

(Table 1: Established MIC values for vallesamine against standard bacterial strains).

Experimental Design Principles (The Causality of the Assay)

Standard MIC assays often fail when applied to complex phytochemicals due to solubility issues and optical interference. This protocol is designed with specific causal adjustments to ensure data integrity:

  • Solvent Causality (<1% DMSO): 19,20-E-vallesamine is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for initial solubilization[1]. However, DMSO concentrations >1% v/v disrupt bacterial membranes, causing false-positive MICs. This protocol strictly caps the final DMSO concentration at 0.5% in the testing wells.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is utilized because precise physiological concentrations of Ca²⁺ and Mg²⁺ are required to stabilize bacterial outer membranes. Without cation adjustment, membrane-targeting alkaloids exhibit artificially inflated potency.

  • Readout Causality (Resazurin): Indole alkaloids often precipitate slightly in aqueous media, creating micro-turbidity that confounds standard OD₆₀₀ optical density readings. We employ Resazurin (Alamar Blue), a redox indicator that shifts from blue to fluorescent pink only via the active metabolism of living cells, ensuring a self-validating, false-positive-free readout.

Assay Workflow & Architecture

MIC_Workflow Compound 19,20-E-Vallesamine (Stock in 100% DMSO) Dilution Serial Dilution in CAMHB (0.1 - 100 µg/mL) Compound->Dilution Dilute to <1% DMSO Incubation Incubation (37°C for 18-24 h) Dilution->Incubation Aliquot to 96-well plate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Add 1:1 Volume Readout Metabolic Readout (Resazurin Addition) Incubation->Readout Post-Incubation Validation Data Validation (MIC Determination) Readout->Validation Colorimetric Shift

Figure 2: Workflow for 19,20-E-vallesamine MIC assay based on CLSI standards.

Step-by-Step Protocol: High-Resolution MIC Assay

Phase 1: Reagent & Compound Preparation

  • Master Stock: Dissolve 1 mg of high-purity 19,20-E-vallesamine[5] in 100 µL of 100% DMSO to create a 10 mg/mL master stock. Vortex until completely clear.

  • Working Solution: Dilute the master stock 1:50 in CAMHB to yield a 200 µg/mL working solution (containing 2% DMSO).

  • Resazurin Preparation: Prepare a 0.015% w/v resazurin sodium salt solution in sterile distilled water. Filter-sterilize (0.22 µm) and store in the dark at 4°C.

Phase 2: Inoculum Standardization

  • Streak the target bacterial strain (e.g., P. aeruginosa ATCC 27853) onto a Mueller-Hinton agar plate and incubate overnight at 37°C.

  • Select 3-4 morphologically similar colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD₆₂₅ = 0.08 - 0.13).

  • Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of 1×106 CFU/mL. (Note: When mixed 1:1 with the compound in the well, the final concentration will be the CLSI-mandated 5×105 CFU/mL).

Phase 3: Microdilution & Plate Architecture Design the 96-well plate as a self-validating system by including a Sterility Control (Media only), Growth Control (Media + Bacteria), and Solvent Control (Media + 1% DMSO + Bacteria).

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the 200 µg/mL 19,20-E-vallesamine working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting 4-5 times, and continue this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Concentration range in wells: 100 µg/mL down to 0.19 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to wells 1 through 11. (Well 11 serves as the Growth Control).

  • Add 50 µL of CAMHB to well 12 (Sterility Control).

  • Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

Phase 4: Readout & Validation

  • Following the incubation period, inspect the plate visually. If precipitation of the alkaloid obscures the visual growth pellet, proceed immediately to the metabolic readout.

  • Add 20 µL of the 0.015% resazurin solution to all wells.

  • Incubate the plate in the dark at 37°C for an additional 2-4 hours.

  • Interpretation: A color change from blue to pink indicates active bacterial metabolism (growth). The MIC is strictly defined as the lowest concentration of 19,20-E-vallesamine that retains the blue color (complete inhibition of growth).

  • Validation Check: The assay is only valid if the Sterility Control remains blue and the Growth Control turns definitively pink.

References

  • Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials. Molecules (MDPI). Available at:[Link]

  • Alstoscholarisine K, an Antimicrobial Indole from Gall-Induced Leaves of Alstonia scholaris. Organic Letters (ACS Publications). Available at:[Link]

  • Antibacterial Monoterpenoid Indole Alkaloids from Alstonia scholaris Cultivated in Temperate Zone. Fitoterapia (via ResearchGate). Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of 19,20-E-vallesamine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, cell biologists, and drug development scientists. Content Focus: Reconstitution, storage, and application protocols for 19,20-E-vallesamine in cell-based assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development scientists. Content Focus: Reconstitution, storage, and application protocols for 19,20-E-vallesamine in cell-based assays.

Introduction & Scientific Context

19,20-E-vallesamine is a complex monoterpenoid indole alkaloid primarily isolated from the leaves, bark, and fruits of Alstonia scholaris and Ervatamia yunnanensis[1][2]. In recent years, indole alkaloids derived from Alstonia species have garnered significant attention in drug discovery due to their diverse pharmacological profiles, which include notable cytotoxic effects against various cancer cell lines, antiplasmodial activity, and potential neuroprotective properties[1][3].

When evaluating 19,20-E-vallesamine in in vitro cell culture models (such as cytotoxicity or neurite outgrowth assays), the integrity of the stock solution is paramount. Alkaloids can be susceptible to degradation via oxidation, photolysis, or repeated thermal cycling. As a Senior Application Scientist, I have designed this protocol to ensure that your 19,20-E-vallesamine stock solutions maintain maximum biological potency, utilizing self-validating quality control steps to prevent solvent-induced artifacts in your cellular assays.

Physicochemical Properties

Understanding the physicochemical properties of 19,20-E-vallesamine is the first step in designing a reliable reconstitution strategy. The compound is highly lipophilic, making it virtually insoluble in aqueous buffers but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[4][5].

PropertySpecification
Chemical Name 19,20-(E)-Vallesamine
CAS Number 3368-87-4[6][7]
Molecular Formula C₂₀H₂₄N₂O₃[6]
Molecular Weight 340.4 g/mol [7]
Solubility DMSO (Recommended for cell culture), Chloroform, Dichloromethane[4][5]
Appearance White to off-white amorphous powder[8]
Storage (Solid) -20°C (Protect from light and moisture)

Causality in Experimental Design (E-E-A-T)

A robust protocol requires an understanding of why specific methodologies are employed:

  • Solvent Selection (DMSO): DMSO is the gold standard for dissolving lipophilic alkaloids for cell culture. It readily permeates cell membranes, facilitating the intracellular delivery of the compound. Furthermore, pure DMSO (>99.9%) is inherently self-sterilizing, eliminating the need for membrane filtration of the stock solution, which could otherwise result in the loss of the compound due to non-specific binding to the filter membrane.

  • Aliquoting Strategy: 19,20-E-vallesamine, like many indole alkaloids, can degrade upon repeated freeze-thaw cycles. By creating single-use aliquots, you preserve the structural integrity of the compound and ensure reproducibility across independent biological replicates.

  • Final Solvent Concentration: DMSO can induce cytotoxicity and alter cellular transcriptomes at concentrations above 0.1% - 0.5% (v/v). This protocol strictly limits the final DMSO concentration in the culture media to ≤ 0.1% to ensure that observed phenotypic changes are solely attributable to 19,20-E-vallesamine.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to in vitro assay application, highlighting the transition from organic solvent to aqueous media.

G Powder 19,20-E-vallesamine (Lyophilized Powder) Weighing Equilibrate to RT & Centrifuge Vial Powder->Weighing Dissolution Dissolve in sterile DMSO (e.g., 10 mM Stock) Weighing->Dissolution Add DMSO Aliquoting Aliquot into sterile low-bind tubes Dissolution->Aliquoting Vortex/Sonicate Storage Store at -20°C or -80°C (Protect from light) Aliquoting->Storage Freeze Working Dilute in Culture Media (Final DMSO ≤ 0.1%) Storage->Working Thaw & Dilute Assay In Vitro Cell Assay (e.g., Cytotoxicity/MTT) Working->Assay Treat Cells

Caption: Step-by-step workflow for the preparation, storage, and application of 19,20-E-vallesamine.

Detailed Protocol: Stock Solution Preparation

Materials Required
  • 19,20-E-vallesamine powder (High purity, ≥95%)

  • Cell-culture grade DMSO (Sterile, >99.9% purity)

  • Sterile, low-protein binding microcentrifuge tubes (amber or foil-wrapped)

  • Vortex mixer and ultrasonic bath

Step-by-Step Reconstitution (10 mM and 20 mM)
  • Equilibration: Before opening the vial, allow the lyophilized 19,20-E-vallesamine to equilibrate to room temperature for at least 30 minutes in a desiccator. Reasoning: Opening a cold vial causes ambient moisture to condense on the powder, altering the molecular weight and promoting hydrolysis.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to ensure all powder is collected at the bottom.

  • Calculation & Addition: Calculate the volume of DMSO required. Using the molecular weight of 340.4 g/mol [7]:

    • To prepare a 10 mM stock : Add 1 mL of DMSO to 3.40 mg of 19,20-E-vallesamine.

    • To prepare a 20 mM stock : Add 1 mL of DMSO to 6.81 mg of 19,20-E-vallesamine.

  • Dissolution: Add the calculated volume of cell-culture grade DMSO. Vortex vigorously for 30–60 seconds. If the solution is not completely clear, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes until fully dissolved.

Aliquoting and Storage
  • Aliquoting: Immediately divide the stock solution into 10 µL to 50 µL aliquots using sterile, low-bind microcentrifuge tubes.

  • Light Protection: 19,20-E-vallesamine contains an indole chromophore that can be sensitive to prolonged light exposure[8]. Use amber tubes or wrap standard tubes in aluminum foil.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Application: Dilution for Cell Culture

To ensure the validity of your biological data, the transition from the DMSO stock to the aqueous culture media must be handled carefully to prevent compound precipitation.

  • Thawing: Thaw a single aliquot of 19,20-E-vallesamine at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your target treatment concentration is very low (e.g., 1 µM), first perform an intermediate dilution in DMSO (e.g., dilute the 10 mM stock to 1 mM in DMSO).

  • Media Addition: Add the DMSO stock directly into pre-warmed (37°C) complete cell culture media. Crucial Step: Always add the compound to the media, never the media to the compound, to prevent localized high-aqueous concentrations that cause precipitation.

  • Final Concentration Check: Ensure the final DMSO concentration is ≤ 0.1%. For example, adding 1 µL of a 10 mM stock to 1 mL of media yields a 10 µM treatment concentration with exactly 0.1% DMSO.

Quality Control & Self-Validation
  • Visual Inspection: After adding the compound to the culture media, inspect the solution under an inverted microscope. The presence of micro-crystals indicates precipitation, meaning the effective concentration is lower than calculated.

  • Vehicle Control: Every experiment must include a vehicle control well (cells treated with the exact same percentage of DMSO used in the highest compound concentration, lacking the 19,20-E-vallesamine). This validates that any observed cytotoxicity is due to the alkaloid, not the solvent.

References

  • PubChem Compound Summary for CID 13783712, Vallesamine. National Center for Biotechnology Information. URL:[Link]

  • Isolation of 19,20-Z-Vallesamine and 19,20-E-Vallesamine from Alstonia scholaris. Atta-ur-Rahman, Khisal Ahmad Alvi, Syed Ali Abbas, Wolfgang Voelter. Heterocycles, 1987. URL:[Link]

  • Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris. MDPI / PMC, 2022. URL:[Link]

  • The study of bioactive compounds from Dalbergia candenatensis, Alstonia scholaris and Alstonia macrophylla. Sarot Cheenpracha, 2013. URL:[Link]

  • Monoterpenoid Indole Alkaloids from Inadequately Dried Leaves of Alstonia scholaris. PMC, 2015. URL:[Link]

Sources

Method

Application Note: Structure-Activity Relationship (SAR) Mapping of 19,20-E-Vallesamine Derivatives

Scientific Context & Biological Significance 19,20-E-vallesamine is a structurally complex monoterpenoid indole alkaloid (MIA) predominantly isolated from the Alstonia and Tabernaemontana plant genera[1]. While the unmod...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Biological Significance

19,20-E-vallesamine is a structurally complex monoterpenoid indole alkaloid (MIA) predominantly isolated from the Alstonia and Tabernaemontana plant genera[1]. While the unmodified natural scaffold exhibits only moderate baseline biological activity, targeted derivatization of its polycyclic framework has unlocked highly potent cytotoxic, anti-plasmodial, and vasorelaxant properties[2],[3].

For drug development professionals, conducting a systematic Structure-Activity Relationship (SAR) mapping of vallesamine is critical. By systematically altering specific pharmacophores, researchers can fine-tune the molecule's affinity for cellular targets, effectively shifting its pharmacological profile from a broad-spectrum cytotoxin to a targeted therapeutic agent[3],[4].

SAR Mapping Logic & Causality

The derivatization strategy for vallesamine is dictated by the electronic and steric demands of its biological targets. Understanding the causality behind these structural modifications is the cornerstone of rational drug design.

  • C-19/C-20 Double Bond Geometry : The spatial orientation of the ethylidene side chain (E vs. Z isomerism) significantly impacts steric hindrance during receptor docking. The E-isomer generally maintains a more favorable conformation for hydrophobic pocket insertion, enhancing binding kinetics[3].

  • Indole Core Substitutions (C-12) : Introducing electron-donating groups (e.g., methoxy at C-12) increases the electron density of the indole ring. This electronic shift enhances the molecule's ability to participate in π-π stacking interactions with target proteins or DNA[3].

  • C-15 Hydroxylation : The addition of a hydroxyl group at C-15 (as seen in 15-hydroxyangustilobine A) introduces a critical hydrogen-bond donor. This specific modification has been causally linked to a dramatic increase in cytotoxicity against KB and MCF-7 human cancer cell lines by stabilizing the compound within the target's active site[1].

Signaling_Pathway V 19,20-E-Vallesamine Derivatives M Mitochondrial Membrane Disruption V->M Induces C Cytochrome c Release M->C K Caspase-3/9 Activation C->K A Apoptosis (Cancer Cells) K->A Execution

Proposed apoptotic signaling pathway induced by cytotoxic vallesamine derivatives.

Quantitative SAR Data Summary

The table below summarizes the differential cytotoxicity of key vallesamine derivatives across various human cancer cell lines, illustrating the direct impact of structural modifications on bioactivity.

CompoundKey Structural ModificationCell LineIC50 (µM)Biological Implication
19,20-E-vallesamine Unmodified natural scaffoldKB>50.0Baseline activity; poor target affinity[1].
15-hydroxyangustilobine A C-15 hydroxylationKB14.8Enhanced H-bonding improves target binding[1].
12-methoxyechitamidine C-12 methoxy substitutionA-54911.5Altered indole electron density boosts efficacy[3].
Conophylline Dimeric MIA structureHL-600.17Dimerization exponentially increases potency[4].

Experimental Workflows & Validated Protocols

SAR_Workflow N1 Natural Extraction (Alstonia species) N2 Semi-Synthetic Derivatization N1->N2 Scaffold N3 Structural Elucidation (NMR, MS, X-ray) N1->N3 N2->N3 N4 In Vitro Bioassays (Cytotoxicity, Vasorelaxation) N3->N4 N5 SAR Mapping & Lead Optimization N4->N5 IC50 Data

Workflow for extraction, derivatization, and SAR mapping of vallesamine analogs.

Protocol A: Semi-Synthetic Derivatization (N-Alkylation)

Objective : To synthesize N-alkylated vallesamine derivatives while preserving the delicate ester linkages inherent to the MIA scaffold. System Causality : Traditional alkylation often results in unwanted ester hydrolysis. By utilizing strictly anhydrous conditions and a non-nucleophilic base, the reaction is isolated exclusively to the indole nitrogen.

  • Preparation : Dissolve 10 mg of purified 19,20-E-vallesamine in 2 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the electron-rich indole core, while anhydrous DMF prevents moisture-induced side reactions.

  • Deprotonation : Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes.

    • Causality: Operating at 0°C minimizes kinetic side-reactions; NaH ensures complete deprotonation of the indole N-H without attacking the ester functional groups.

  • Alkylation : Dropwise add 1.5 equivalents of the target alkyl halide (e.g., methyl iodide or benzyl bromide). Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation Step : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the starting material spot and the emergence of a higher Rf spot validates successful N-alkylation (due to the loss of the polar N-H bond).

  • Quenching & Purification : Quench the reaction with saturated aqueous NH4Cl to safely neutralize unreacted NaH. Extract with ethyl acetate, dry over MgSO4, and purify the derivative via flash chromatography.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective : To quantify the IC50 of synthesized vallesamine derivatives. System Causality : This protocol employs a dual-wavelength measurement system to ensure that absorbance strictly correlates with mitochondrial reductase activity (live cells), eliminating false-positive artifacts from precipitated hydrophobic compounds.

  • Seeding : Seed target cells (e.g., A-549 or KB) in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment : Treat cells with serial dilutions of the vallesamine derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Validation: The 0.1% DMSO control ensures the solvent vehicle does not contribute to the observed cytotoxicity, validating that cell death is solely compound-induced.

  • Incubation : Incubate the treated plates for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Viable cells convert the yellow MTT tetrazolium into insoluble purple formazan via active mitochondrial succinate dehydrogenase. Dead cells cannot perform this reduction.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement : Read absorbance at 570 nm and a reference wavelength of 650 nm using a microplate reader.

    • Validation: Subtracting the 650 nm reading from the 570 nm reading corrects for optical interference caused by cell debris or compound precipitation, yielding highly trustworthy and reproducible SAR data.

Sources

Application

Application Note: Advanced Chromatographic Purification of Vallesamine-Type Alkaloids

Executive Summary Vallesamine-type alkaloids represent a complex class of monoterpenoid indole alkaloids with significant therapeutic potential, including anti-inflammatory and urease-inhibitory activities. This applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vallesamine-type alkaloids represent a complex class of monoterpenoid indole alkaloids with significant therapeutic potential, including anti-inflammatory and urease-inhibitory activities. This application note provides a comprehensive, self-validating framework for the extraction, fractionation, and high-resolution chromatographic purification of these compounds. By detailing the causality behind pH manipulation and mobile phase modifiers, this guide equips researchers with the mechanistic insights needed to overcome common chromatographic hurdles such as peak tailing and isomer co-elution.

Chemical Ecology and Structural Challenges

Vallesamine-type alkaloids—such as vallesamine, angustilobine, and their derivatives—are predominantly isolated from the leaves and stem bark of the Apocynaceae family, most notably1 and 2[1][2]. Structurally, they possess a rigid, caged monoterpene indole skeleton featuring a basic tertiary amine.

A major analytical challenge in their isolation is the natural occurrence of closely related geometric isomers, such as. Because these isomers exhibit nearly identical polarities, conventional normal-phase silica chromatography often fails to resolve them, necessitating advanced reversed-phase preparative HPLC techniques[3].

Mechanistic Principles of Alkaloid Chromatography

Rationale for Acid-Base Partitioning

Raw plant matrices contain a plethora of interfering compounds (lipids, phenolics, tannins). By exploiting the basicity of the indole and tertiary nitrogen atoms (pKa ~7.5–9.0), researchers can selectively isolate the alkaloid fraction. Initial extraction in dilute acid (1–3% HCl) protonates the alkaloids, rendering them highly water-soluble, while lipophilic impurities are partitioned out. Subsequent basification (pH 9–10) using ammonium hydroxide neutralizes the alkaloids into their free-base form, allowing selective recovery into an organic solvent like ethyl acetate (EtOAc) or chloroform[4][5].

Overcoming Silanol Interactions

During reversed-phase HPLC on silica-based C18 columns, the basic nitrogen of vallesamine-type alkaloids interacts strongly with residual, unreacted silanol groups (–SiOH) on the stationary phase via ion-exchange mechanisms. This causes severe peak tailing, poor resolution, and low recovery. To mitigate this, a volatile basic modifier such as 4 is added to the mobile phase. DEA outcompetes the alkaloids for silanol binding sites, effectively masking the acidic sites and ensuring sharp, symmetrical elution profiles[4].

Strategic Purification Workflow

G N1 Raw Plant Material (Alstonia spp. Leaves/Bark) N2 Ethanolic Extraction (80% EtOH, Reflux) N1->N2 N3 Acid-Base Partitioning (1% HCl -> NH4OH to pH 10) N2->N3 N4 Crude Alkaloid Extract (EtOAc / CHCl3 Partition) N3->N4 N5 Flash Chromatography (Silica Gel / Sephadex LH-20) N4->N5 N6 Preparative HPLC (RP-C18, 0.05% DEA Modifier) N5->N6 N7 Purified Vallesamine Isomers (E/Z) N6->N7

Workflow for the extraction and chromatographic purification of vallesamine-type alkaloids.

Self-Validating Experimental Protocols

Protocol 1: Selective Acid-Base Extraction of Crude Alkaloids

Objective: To isolate a highly enriched total alkaloid fraction free from neutral and acidic plant metabolites.

Step-by-Step Methodology:

  • Primary Extraction: Macerate 1.0 kg of air-dried Alstonia leaves in 80% EtOH (3 × 5 L) under reflux for 2 hours per cycle. Filter and concentrate the combined extracts under reduced pressure to a viscous residue[4].

  • Acidification: Suspend the residue in 500 mL of 1% aqueous HCl. Stir vigorously for 30 minutes. Causality: This protonates the alkaloid nitrogen, forcing the target compounds into the aqueous phase.

  • Defatting: Transfer the acidic solution to a separatory funnel and partition with Hexane (3 × 500 mL). Discard the hexane layer (contains lipids and waxes).

  • Basification: Carefully adjust the pH of the aqueous layer to 9–10 using 25% Ammonium Hydroxide (NH₄OH) under an ice bath. Causality: Ammonia is preferred over NaOH as it is volatile and less likely to cause base-catalyzed degradation of sensitive ester groups on the alkaloids.

  • Recovery: Extract the basified aqueous layer with EtOAc (3 × 500 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude alkaloid extract.

  • Self-Validation Check: Spot the extract on a normal-phase TLC plate. Spray with Dragendorff’s reagent. An immediate orange-red precipitate visually validates the presence of enriched alkaloids.

Protocol 2: High-Resolution Preparative HPLC Isolation

Objective: To resolve and purify geometric isomers (e.g., 19,20-E and 19,20-Z vallesamine) to >98% purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 200 mg of the pre-purified alkaloid fraction (post-Sephadex LH-20) in 2 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the preparative HPLC system with Mobile Phase A (Water + 0.05% DEA) and Mobile Phase B (Methanol + 0.05% DEA). Equilibrate the C18 column at 35% B for 20 minutes.

  • System Suitability (Self-Validation): Inject 10 µL of the sample on an analytical scale using the same mobile phase system. Calculate the peak asymmetry factor ( As​ ).

    • Validation Criteria: If As​ is between 0.9 and 1.2, the DEA modifier is successfully masking silanol activity. If As​>1.5 , column re-equilibration is mandatory before proceeding to preparative scale.

  • Preparative Run: Inject 500 µL of the sample. Run a shallow gradient from 45% B to 65% B over 40 minutes at a flow rate of 15.0 mL/min.

  • Fraction Collection: Monitor UV absorbance at 225 nm and 282 nm (characteristic for the indole chromophore). Collect the closely eluting peaks corresponding to the E and Z isomers.

  • Post-Processing: Lyophilize the collected fractions immediately to prevent degradation in the aqueous-organic mixture.

Quantitative Chromatographic Data

Table 1: Preparative HPLC Method Conditions

ParameterSpecification
Stationary Phase End-capped C18 Reversed-Phase (250 x 21.2 mm, 5 µm)
Mobile Phase A Ultrapure Water + 0.05% Diethylamine (DEA)
Mobile Phase B Methanol (HPLC Grade) + 0.05% Diethylamine (DEA)
Elution Gradient 45% B to 65% B over 40 minutes
Flow Rate 15.0 mL/min
Detection Wavelengths UV/Vis PDA at λ = 225 nm, 275 nm, and 282 nm
Column Temperature 25 °C (Ambient)

Table 2: Comparative Retention and Yield Data for Vallesamine Isomers

CompoundStereochemistryApprox. Retention Time (min)Target PurityTypical Yield (per 100g extract)
19,20-E-Vallesamine E-configuration24.5> 98.5%~40.0 mg
19,20-Z-Vallesamine Z-configuration26.8> 98.0%~15.0 mg
15-Hydroxyangustilobine A Hydroxylated derivative45.0> 95.0%~32.6 mg

References

  • ISOLATION AND BIOLOGICAL SCREENING OF SECONDARY METABOLITES FROM STEM BARK OF ALSTONIA SCHOLARIS (L.) R. Br. International Journal of Biology, Biotechnology and Healthcare (IJBBKU)
  • Isolation of 19,20-Z-Vallesamine and 19,20-E-Vallesamine from Alstonia scholaris Heterocycles (via CLOCKSS)
  • Alistonitrine A, a Caged Monoterpene Indole Alkaloid from Alstonia scholaris Organic Letters - ACS Public
  • Alstoboonine, an Ulean-Type Indole Alkaloid from Alstonia boonei Leaves Journal of Natural Products - ACS Public
  • Some New Vallesamine-Type Alkaloids ResearchG
  • Reddy et al., IJPSR, 2016; Vol. 7(8): 3262-3273 International Journal of Pharmaceutical Sciences and Research

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low extraction yields of 19,20-E-vallesamine from plant matrices

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing yield bottlenecks when isolating 19,20-E-vallesamine —a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing yield bottlenecks when isolating 19,20-E-vallesamine —a complex monoterpenoid indole alkaloid (MIA)—from Alstonia species and related plant matrices.

Below, you will find an optimized workflow diagram, a diagnostic FAQ addressing the physicochemical mechanics of MIA extraction, a quantitative troubleshooting matrix, and a self-validating experimental protocol.

Extraction Workflow Architecture

Workflow Step1 Raw Plant Matrix (Alstonia scholaris) Step2 Defatting (Petroleum Ether) Step1->Step2 Remove lipids/resins Step3 Acidified Extraction (EtOH / 0.3% HCl) Step2->Step3 Matrix disruption Step4 Aqueous Salt Phase (Protonated Alkaloids) Step3->Step4 Filtration & Concentration Step5 Basification (10% NH4OH, pH 9-10) Step4->Step5 Convert to free base Step6 Liquid-Liquid Partitioning (EtOAc + NaCl) Step5->Step6 Phase separation Step7 Organic Phase (19,20-E-vallesamine) Step6->Step7 Extract target MIA

Optimized acid-base extraction workflow for 19,20-E-vallesamine from plant matrices.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why is my initial methanolic extraction yielding poor recovery of 19,20-E-vallesamine from Alstonia scholaris leaves? A: The primary culprit is matrix interference. Alstonia species are rich in lipophilic resins, waxes, and chlorophyll. These non-polar constituents physically encapsulate the target alkaloids within the cellular matrix, preventing polar extraction solvents from penetrating and solvating the compounds. The Fix: Implement a pre-extraction defatting step. By washing the pulverized biomass with a non-polar solvent like petroleum ether prior to your main extraction, you strip away the lipid barrier without prematurely extracting the polar alkaloid salts. This is a proven standard for isolating alkaloids from Alstonia matrices, as established in 1[1].

Q2: Does temperature affect the stability of 19,20-E-vallesamine during Soxhlet extraction? A: Yes, significantly. MIAs are highly susceptible to thermal degradation and structural rearrangement. Prolonged exposure to boiling solvents during hot Soxhlet extraction can induce the isomerization of 19,20-E-vallesamine into its geometric isomer, 19,20-Z-vallesamine, or promote the formation of oxidative artifacts. The Fix: Abandon hot continuous extraction in favor of cold maceration or ultrasound-assisted extraction. Using an acidified solvent (e.g., 90% EtOH with 0.3% HCl) at room temperature stabilizes the alkaloid as a protonated salt, preserving the E-configuration of the 19,20 double bond, as detailed in the 2[2].

Q3: I'm losing my compound during the acid-base liquid-liquid extraction. What is the optimal pH? A: Yield loss during liquid-liquid partitioning is almost always a function of incorrect pH control. 19,20-E-vallesamine must be completely deprotonated from its water-soluble salt form into its lipophilic free-base form to partition into the organic phase. If the pH is too low (< 8), the alkaloid remains ionized in the aqueous waste. Conversely, a pH that is too high (> 11) can co-extract unwanted phenolic alkaloids or cause base-catalyzed degradation, a known issue in 3[3]. The Fix: Carefully titrate the aqueous phase to exactly pH 9–10 using 10% aqueous ammonia (NH4OH) before partitioning with ethyl acetate (EtOAc). This precise pH window ensures complete free-base formation, a technique validated in 4[4].

Q4: Emulsions are forming during the ethyl acetate/aqueous phase partitioning. How do I break them? A: Emulsions in plant extractions are typically stabilized by co-extracted saponins and residual proteins acting as surfactants at the aqueous-organic interface. The Fix: Increase the ionic strength of the aqueous phase by adding a chaotropic salt, such as NaCl. This "salting-out" effect decreases the solubility of non-polar compounds in the aqueous layer and disrupts the surfactant micelle structures, forcing a rapid and clean phase separation. This is a standard optimization in 5[5].

Quantitative Troubleshooting Matrix

Summarized below are the critical parameters dictating extraction efficiency. Deviating from the optimized conditions directly impacts the mechanistic recovery of the alkaloid.

Troubleshooting ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Matrix Pre-treatment Direct extractionDefatting (Petroleum ether)Removes lipophilic waxes; enhances solvent penetration into plant cells.
Extraction Temp. Hot Soxhlet (>60°C)Cold Maceration (4°C - 25°C)Prevents thermal degradation and isomerization to 19,20-Z-vallesamine.
Solvent pH (Initial) Neutral MethanolAcidified EtOH (0.3% HCl)Protonates tertiary amines, maximizing solubility of the alkaloid salt.
Basification pH pH > 11 (NaOH)pH 9–10 (10% NH₄OH)Ensures complete free-base conversion without base-catalyzed hydrolysis.
Partitioning Emulsions Pure Aqueous PhaseAddition of NaCl (Salting out)Increases ionic strength, breaking surfactant-stabilized emulsions.
Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates validation checkpoints at every critical phase shift. Do not proceed to the next step unless the validation criteria are met.

Step 1: Matrix Defatting

  • Action: Pulverize dried Alstonia leaves in liquid nitrogen. Extract 1 kg of the biomass with 3 L of petroleum ether for 16 hours using a Soxhlet apparatus or continuous stirring. Filter and discard the organic solvent.

  • Validation Checkpoint: Evaporate a 1 mL aliquot of the final petroleum ether wash. If a heavy oily residue remains, the matrix is not fully defatted; repeat the wash.

Step 2: Acidified Cold Extraction

  • Action: Extract the defatted, dried biomass with 90% EtOH containing 0.3% aqueous HCl under cold maceration (or ice-cooled ultrasound-assisted extraction) for 3 cycles of 3 hours each.

  • Validation Checkpoint: Spot the filtered extract on a silica TLC plate and spray with Dragendorff's reagent. An immediate orange precipitate confirms the successful extraction of alkaloid salts.

Step 3: Basification & Phase Shift

  • Action: Concentrate the combined ethanolic extracts in vacuo at ≤ 40°C to a syrupy consistency. Dissolve the residue in 500 mL of distilled water. Dropwise, add 10% aqueous ammonia (NH₄OH) under constant stirring until the solution reaches pH 9–10.

  • Validation Checkpoint: Test the aqueous phase with a calibrated pH meter (not just paper) 15 minutes post-ammonia addition. The pH must hold stable at 9–10 to ensure complete deprotonation.

Step 4: Liquid-Liquid Partitioning

  • Action: Transfer the basified aqueous solution to a separatory funnel. Add 20 g of NaCl to increase ionic strength. Partition with an equal volume of Ethyl Acetate (EtOAc) three times. Combine the EtOAc layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: After the third extraction, test a few drops of the remaining aqueous layer with Dragendorff's reagent. A negative result (no orange precipitate) confirms complete mass transfer of the free base into the organic phase.

Step 5: Spectroscopic Validation

  • Action: Evaporate the EtOAc layer under reduced pressure to yield the crude total alkaloid fraction. Purify via silica gel column chromatography.

  • Validation Checkpoint: Analyze the purified fraction via UV-Vis spectroscopy. Pure 19,20-E-vallesamine must exhibit characteristic absorption maxima at 225, 275, 282, and 293 nm[2].

References
  • Alstoboonine, an Ulean-Type Indole Alkaloid from Alstonia boonei Leaves Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Isolation of 19,20-Z-Vallesamine and 19,20-E-vallesamine from Alstonia scholaris Source: Heterocycles (Clockss.org) URL:[Link]

  • Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet Source: Chinese Medicine (PMC / NIH) URL:[Link]

  • Preparation and In Vitro Release of Total Alkaloids from Alstonia Scholaris Leaves Loaded mPEG-PLA Microspheres Source: Molecules (MDPI) URL:[Link]

  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids Source: Scholarly Publications Leiden University URL:[Link]

Sources

Optimization

Technical Support Center: 19,20-E-vallesamine Solubility &amp; Formulation

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the physicochemical challenges of working with 19,20-E-vallesamine (CAS 3368-87-4), a complex indole alkaloid isolated from Alston...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the physicochemical challenges of working with 19,20-E-vallesamine (CAS 3368-87-4), a complex indole alkaloid isolated from Alstonia and Ervatamia plant species (1)[1]. Due to its highly lipophilic bicyclic framework, researchers frequently encounter poor dissolution in organic stocks and rapid precipitation when introduced to aqueous in vitro assay buffers.

Core Principles: The Causality of Precipitation

Before troubleshooting, it is critical to understand the thermodynamic forces driving the precipitation of lipophilic alkaloids.

  • DMSO Stock Degradation: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Absorption of atmospheric water lowers the solvent's capacity to solvate lipophilic molecules, leading to microscopic nucleation over time (2)[2].

  • The "Solvent Crash" Effect: When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the water. The alkaloid is suddenly exposed to a high-dielectric environment, causing the hydrophobic molecules to aggregate and precipitate out of solution (3)[3].

Troubleshooting FAQs & Experimental Logic

Q1: My 19,20-E-vallesamine powder appears as a sticky film or won't fully dissolve in DMSO at room temperature. What is the correct handling procedure? A1: Alkaloids often present as waxy solids or films that are difficult to weigh and dissolve, requiring kinetic energy to break the crystal lattice (4)[4].

  • The Fix: Always use anhydrous DMSO to prevent water contamination (5)[5]. Warm the vial in a 37°C water bath for 5–10 minutes, followed by gentle bath sonication to ensure complete dissolution (4)[4].

Q2: My DMSO stock is perfectly clear, but the moment I dilute it into my physiological assay buffer (pH 7.4), the solution turns cloudy. How do I prevent this? A2: Because physiological assays require the final DMSO concentration to be kept extremely low (typically ≤0.5% to avoid cytotoxicity), the aqueous environment cannot support the alkaloid's lipophilicity ().

  • The Fix: Implement a supramolecular host, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophilic outer surface that ensures aqueous solubility, and a hydrophobic inner cavity that encapsulates the lipophilic alkaloid (6)[6]. This host-guest inclusion complex shields 19,20-E-vallesamine from the aqueous environment without altering the pH of your assay (7)[7].

Q3: Can I just lower the pH of my buffer to protonate the basic nitrogens and increase solubility? A3: While lowering the pH (e.g., to pH 5) will protonate the basic amines of the indole alkaloid and increase its aqueous solubility (1)[1], this is generally unacceptable for in vitro cell-based assays or enzymatic screens. Such assays strictly require physiological pH (7.4) to maintain target protein conformation and cell viability. HP-β-CD is the superior, non-pH-dependent alternative.

Step-by-Step Methodologies: A Self-Validating System

To ensure reproducibility, follow this validated two-stage protocol for preparing assay-ready solutions.

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock

Logic: Minimize water introduction to prevent premature nucleation.

  • Purge: Purge a vial of 19,20-E-vallesamine with dry nitrogen or argon gas.

  • Solvate: Add the calculated volume of room-temperature anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Thermal Agitation: Seal the vial and incubate in a 37°C water bath for 10 minutes (4)[4].

  • Sonication: Transfer to a bath sonicator for 5 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be optically clear with no particulate matter. If particulates remain, repeat steps 3 and 4.

  • Storage: Aliquot into single-use tubes and store at -20°C in a desiccator to prevent moisture ingress (5)[5].

Protocol B: HP-β-CD Mediated Aqueous Dilution

Logic: Pre-form the inclusion complex before massive aqueous exposure to prevent the "solvent crash."

  • Buffer Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your final aqueous assay buffer (e.g., PBS or DMEM) (3)[3].

  • The "Pre-mix" Step (Critical): Instead of dropping the DMSO stock directly into a large volume of buffer, first mix 1 part of the 10 mM DMSO stock with 9 parts of the HP-β-CD buffer. Vortex vigorously for 60 seconds. This forces the alkaloid into the cyclodextrin cavities while DMSO is still present at a moderate concentration.

  • Equilibration: Allow the pre-mix to sit at room temperature for 15 minutes to ensure thermodynamic equilibrium of the host-guest complex (8)[8].

  • Final Dilution: Dilute this pre-mix into the remaining assay buffer to reach your target screening concentration (e.g., 10 µM).

  • Validation Check: Measure the optical density (OD) at 600 nm of the final well plate. An OD600 > 0.05 compared to a blank indicates microscopic precipitation, requiring an increase in HP-β-CD concentration.

Quantitative Data Presentation

Table 1: Solubility and Stability Matrix for 19,20-E-vallesamine

Solvent SystemPreparation MethodVisual StateEst. Max ConcentrationSuitability for In Vitro Assay
Standard DMSO (Ambient)Direct additionCloudy / Particulates< 5 mMPoor (High risk of precipitation)
Anhydrous DMSO (37°C)Heat + SonicationOptically Clear10 - 20 mMExcellent (As a storage stock)
PBS Buffer (pH 7.4)Direct dilution from DMSOImmediate Precipitation< 1 µMUnusable
PBS + 10% HP-β-CDPre-mix equilibrationOptically Clear~ 100 µMExcellent (Maintains pH & viability)

System Visualizations

Workflow Start 19,20-E-vallesamine Solid Powder DMSO Add Anhydrous DMSO (Max 10-20 mM) Start->DMSO Sonicate Vortex & Sonicate (37°C, 10 min) DMSO->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Check->Sonicate No (Repeat) Aqueous Dilute in Assay Buffer (with HP-β-CD) Check->Aqueous Yes Precipitate Precipitation Detected? Aqueous->Precipitate Optimize Increase HP-β-CD or Adjust Co-solvent Precipitate->Optimize Yes Success Ready for In Vitro Assay Precipitate->Success No Optimize->Aqueous

Figure 1: Decision tree and workflow for 19,20-E-vallesamine stock preparation and aqueous dilution.

Mechanism Free Free Alkaloid (Hydrophobic) Complex Inclusion Complex (Shielded) Free->Complex Thermodynamic Binding CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Aqueous Stable Aqueous Solution Complex->Aqueous Solubilization

Figure 2: Supramolecular mechanism of HP-β-CD preventing alkaloid precipitation in aqueous buffers.

References

  • Title: 19,20-(E)
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Title: Which concentration of DMSO is the best for making the biotin solution?
  • Source: abcam.
  • Source: mdpi.
  • Title: Frequently Asked Questions | Selleckchem.

Sources

Troubleshooting

Bioanalytical Technical Support Center: Overcoming Ion Suppression in 19,20-E-vallesamine LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying trace-level monoterpenoid indole alkaloids in complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying trace-level monoterpenoid indole alkaloids in complex biological matrices. 19,20-E-vallesamine, a bioactive alkaloid derived from Alstonia scholaris[1], is heavily monitored in pharmacokinetic (PK) and clinical studies[2]. However, its quantification via Electrospray Ionization (ESI) LC-MS/MS is notoriously susceptible to matrix effects—specifically, ion suppression caused by endogenous phospholipids[3][4].

This guide provides field-proven, self-validating strategies to diagnose, quantify, and eliminate matrix effects, ensuring the highest scientific integrity for your bioanalytical workflows.

I. Diagnostic Logic for Matrix Effects

Before altering your method, you must systematically isolate the root cause of signal variation. The workflow below outlines the logical progression from anomaly detection to method validation.

ME_Diagnostics A 19,20-E-vallesamine Signal Anomaly Detected B Post-Column Infusion (Qualitative Mapping) A->B Step 1 C Post-Extraction Spiking (Quantitative MF) A->C Step 2 D Identify Suppression Zones (Baseline Dips) B->D E Calculate Matrix Factor (MF = Matrix / Solvent) C->E F Adjust Chromatography (Shift RT) D->F Co-elution found G Optimize Sample Prep (SPE / Phospholipid Removal) E->G MF < 0.85 H Method Validated (MF 0.85 - 1.15) F->H RT optimized G->H Matrix cleared

Diagnostic logic tree for identifying and resolving LC-MS/MS matrix effects.

II. Technical Troubleshooting & FAQs

Q1: Why does the 19,20-E-vallesamine signal drop drastically in late-eluting biological samples despite high absolute extraction recovery? Mechanistic Cause: This is a classic presentation of ion suppression caused by endogenous phospholipids (e.g., glycerophosphocholines)[4]. During the ESI process, analytes and matrix components compete for access to the surface of charged droplets. Because phospholipids are highly surface-active, they monopolize the droplet surface during the fission process, preventing the ionization of 19,20-E-vallesamine[5]. Even if your extraction recovery is 100%, the mass spectrometer cannot detect an analyte that fails to ionize[6]. Actionable Solution: Transition from standard protein precipitation (PPT) to targeted analyte isolation using Solid-Phase Extraction (SPE) or specialized phospholipid-removal plates[4][7].

Q2: How can I definitively differentiate between poor extraction recovery and ion suppression? Mechanistic Cause: Standard recovery experiments cannot distinguish between physical analyte loss and ionization failure. Actionable Solution: Employ a self-validating experimental design using Post-Extraction Spiking[7][8]. By spiking the analyte into a blank matrix after extraction (and comparing it to a neat solvent standard), you isolate the ionization variable entirely. The resulting ratio is the Matrix Factor (MF)[5][7]. An MF significantly below 1.0 definitively confirms ion suppression, independent of extraction efficiency[7].

Q3: Adjusting the LC gradient didn't resolve the suppression for 19,20-E-vallesamine. What is the next step? Mechanistic Cause: If chromatographic optimization (shifting the retention time away from suppression zones) fails, the matrix interference is likely too broad or co-elutes inextricably with the analyte[3][9]. Actionable Solution: Because 19,20-E-vallesamine is an indole alkaloid containing a basic nitrogen[1], it will be retained strongly on a cation-exchange resin. Utilize a Mixed-Mode Cation Exchange (MCX) SPE protocol. This allows you to aggressively wash away neutral lipids and suppressive phospholipids with 100% organic solvent before eluting the target[9].

III. Validated Methodologies

To ensure absolute trustworthiness in your data, implement the following self-validating protocols in your laboratory.

Protocol 1: Qualitative Mapping via Post-Column Infusion

Purpose: To visually map the exact retention time (RT) windows where matrix components suppress ionization[3][7].

  • System Setup: Install a zero-dead-volume T-connector between the LC column outlet and the MS ion source.

  • Infusion: Using a syringe pump, continuously infuse a neat standard solution of 19,20-E-vallesamine (e.g., 100 ng/mL) at a constant flow rate of 10 µL/min[7].

  • Baseline Stabilization: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 19,20-E-vallesamine until a stable, elevated baseline is achieved.

  • Matrix Injection: Inject a blank, extracted biological matrix (e.g., plasma) onto the LC column and run your standard chromatographic gradient[3].

  • Data Interpretation: Any negative deflection (dip) in the constant baseline indicates a zone of ion suppression caused by co-eluting matrix components[7][8].

Protocol 2: Quantitative Matrix Factor (MF) Determination

Purpose: To calculate the exact magnitude of signal enhancement or suppression, isolating it from extraction recovery[5][7].

  • Prepare Set A (Neat Standards): Spike 19,20-E-vallesamine into your final reconstitution solvent at Low, Mid, and High Quality Control (QC) concentrations[7].

  • Prepare Set B (Post-Extraction Spikes): Process blank matrix samples through your chosen extraction method. Spike the resulting extract with 19,20-E-vallesamine at the same QC concentrations[5][7].

  • LC-MS/MS Analysis: Inject both sets under identical instrument conditions.

  • Calculation: Compute the Matrix Factor using the formula: MF = (Peak Area of Set B) / (Peak Area of Set A)[7].

    • Validation Standard: An MF of 1.0 indicates zero matrix effect. Acceptable bioanalytical limits are typically 0.85 to 1.15. To correct for residual variance, calculate the IS-normalized MF using a stable isotope-labeled internal standard (SIL-IS)[8].

Protocol 3: Mixed-Mode Cation Exchange (MCX) SPE

Purpose: To selectively isolate the basic alkaloid 19,20-E-vallesamine while aggressively washing away suppressive phospholipids[4][9].

SPE_Workflow N1 1. Pre-treatment Plasma + 1% FA N2 2. Load MCX Cartridge N1->N2 N3 3. Wash 1 Aqueous (2% FA) N2->N3 N4 4. Wash 2 Organic (100% MeOH) N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5 N6 6. LC-MS/MS ESI+ MRM Mode N5->N6

Mixed-mode cation exchange (MCX) SPE workflow for 19,20-E-vallesamine isolation.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (aq) to disrupt protein binding and ionize the basic nitrogen of 19,20-E-vallesamine.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Apply the pre-treated sample. The positively charged analyte binds ionically to the cation-exchange resin.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid to remove salts and polar interferences.

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol. This breaks hydrophobic interactions and washes away phospholipids without eluting the ionically bound analyte[9].

  • Elution: Elute 19,20-E-vallesamine with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the analyte, releasing it from the resin).

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

IV. Performance Data Summary

The table below illustrates the inverse relationship between phospholipid retention and Matrix Factor integrity for 19,20-E-vallesamine.

Table 1: Comparative Matrix Factor (MF) and Recovery of 19,20-E-vallesamine Across Sample Preparation Methods

Sample Preparation MethodMatrix Factor (Low QC)Matrix Factor (High QC)Phospholipid Removal (%)Absolute Recovery (%)
Protein Precipitation (PPT) 0.42 (Severe Suppression)0.65 (Suppression)< 5%92%
Liquid-Liquid Extraction (LLE) 0.78 (Mild Suppression)0.85 (Borderline)~ 60%75%
Phospholipid-Removal Plates 0.95 (Optimal)0.98 (Optimal)> 95%88%
Mixed-Mode SPE (MCX) 0.98 (Optimal)1.02 (Optimal)> 99%85%

Note: While PPT yields high absolute recovery, the severe ion suppression (MF = 0.42) renders the method analytically invalid. MCX SPE provides the optimal balance of matrix removal and signal integrity.

V. References

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: nih.gov URL: 3

  • Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: sigmaaldrich.com URL: 4

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: longdom.org URL: 5

  • Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: rsc.org URL: 6

  • Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: biotech-spain.com URL: 9

  • Title: Matrix Effects: Causes and Solutions in Analysis Source: phenomenex.com URL: 8

  • Title: Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine Source: benchchem.com URL: 7

  • Title: Monoterpenoid Indole Alkaloids from Inadequately Dried Leaves of Alstonia scholaris Source: nih.gov URL: 1

  • Title: Pharmacokinetics and safety evaluation in healthy Chinese volunteers of alkaloids from leaf of Alstonia scholaris: A multiple doses phase I clinical trial Source: nih.gov URL: 2

Sources

Optimization

Optimizing partial synthesis yield of 19,20-E-vallesamine from stemmadenine

Welcome to the Alkaloid Synthesis Technical Support & Troubleshooting Portal . As a Senior Application Scientist, I have designed this guide to address the precise mechanistic and operational challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Alkaloid Synthesis Technical Support & Troubleshooting Portal .

As a Senior Application Scientist, I have designed this guide to address the precise mechanistic and operational challenges encountered during the biomimetic partial synthesis of 19,20-E-vallesamine from stemmadenine. This transformation relies on a highly sensitive modified Polonovski reaction (the Potier–Polonovski fragmentation)[1]. Success in this workflow requires strict control over oxidation states, nucleophilic trapping, and stereochemical preservation[2].

Below, you will find the validated protocol, a mechanistic workflow diagram, diagnostic Q&As, and an empirical optimization matrix to ensure reproducible, high-yield synthesis.

I. Mechanistic Workflow & Validated Protocol

The conversion of stemmadenine to 19,20-E-vallesamine proceeds via the N-oxidation of the aliphatic amine, followed by trifluoroacetic anhydride (TFAA)-mediated activation. This triggers the cleavage of the C5–C6 bond, expulsion of formaldehyde, and an intramolecular Mannich-type reclosure to form the vallesamine skeleton[1][3].

G A Stemmadenine (Aliphatic Amine) B Stemmadenine N-oxide A->B m-CPBA 0 °C C Iminium Ion (C5-C6 Cleavage) B->C TFAA -78 °C D 19,20-E-Vallesamine (Reclosure) C->D pH 9 Workup - CH2O

Biomimetic partial synthesis of 19,20-E-vallesamine via Polonovski-Potier fragmentation.

Standard Operating Procedure (SOP)

Phase 1: Selective N-Oxidation

  • Charge an oven-dried round-bottom flask with stemmadenine (1.0 mmol) and anhydrous CH₂Cl₂ (20 mL) under an argon atmosphere.

  • Cool the solution strictly to 0 °C using an ice-water bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.05 mmol, purified) in small portions over 10 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature prevent the over-oxidation of the electron-rich indole nucleus.

  • Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃ (10 mL).

  • Extract with CH₂Cl₂ (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford stemmadenine N-oxide. Use immediately.

Phase 2: Potier–Polonovski Fragmentation & Reclosure

  • Dissolve the crude stemmadenine N-oxide in anhydrous CH₂Cl₂ (25 mL) and cool to -78 °C (dry ice/acetone bath) under argon.

  • Dropwise add trifluoroacetic anhydride (TFAA, 2.5 mmol).

    • Causality: TFAA is highly electrophilic and activates the N-oxide at ultra-low temperatures, favoring the Potier modification (C–C cleavage) over classical Polonovski elimination (C–H cleavage)[3].

  • Maintain at -78 °C for 1 hour, then gradually warm to -20 °C over 2 hours.

  • Quench the reaction cold by adding saturated aqueous Na₂CO₃ until the aqueous layer reaches pH 9.

    • Causality: The basic pH drives the elimination of formaldehyde and facilitates the subsequent intramolecular Mannich-type reclosure to form the vallesamine skeleton[1].

  • Warm to room temperature and stir vigorously for 30 minutes.

  • Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (triethylamine-deactivated silica gel, eluent: CH₂Cl₂/MeOH 95:5) to yield 19,20-E-vallesamine.

II. Diagnostic Troubleshooting (FAQ)

Q: Why is my yield of stemmadenine N-oxide low, and why do I see multiple fluorescent spots on TLC? A: This is a classic symptom of over-oxidation. Stemmadenine contains both a basic aliphatic nitrogen and a susceptible indole moiety. If m-CPBA is used in large excess or if the temperature exceeds 0 °C, the indole ring can undergo oxidative degradation. Ensure your m-CPBA is freshly titrated to calculate the exact 1.05 molar equivalents, and maintain strict thermal control.

Q: The Polonovski fragmentation yields a complex mixture instead of the desired vallesamine. What went wrong? A: The fragmentation of the N-oxide is highly sensitive to moisture and temperature. If TFAA is added at temperatures higher than -78 °C, non-specific eliminations (e.g., forming simple enamines) outcompete the desired C5–C6 bond cleavage[2]. Ensure your CH₂Cl₂ is strictly anhydrous (<10 ppm H₂O) and that the TFAA addition is performed slowly down the side of the flask.

Q: I am detecting unfragmented stemmadenine after the Polonovski reaction. Why didn't it cleave? A: This indicates incomplete activation of the N-oxide or premature quenching. Check your TFAA quality; degraded TFAA contains high levels of trifluoroacetic acid, which protonates the N-oxide rather than acylating it, completely halting the Polonovski mechanism. Always use freshly distilled or newly opened ampoules of TFAA.

Q: How do I prevent the isomerization of the 19,20-double bond from the native E-geometry to the Z-geometry? A: The E-ethylidene side chain is native to stemmadenine[2]. However, highly acidic workups or prolonged exposure to standard acidic silica gel can promote isomerization to the thermodynamically stable Z-isomer. Always quench the reaction to pH 9 and use basic alumina or 1% triethylamine-deactivated silica gel for your chromatographic purification.

III. Optimization Data Matrix

To guide your reaction design, the following table summarizes the empirical optimization parameters for the Phase 2 fragmentation step. Note how temperature and reagent choice dictate the mechanistic outcome.

TrialReagent (Eq)Temp ProfileWorkup pHYield (%)Mechanistic Outcome & Observation
A Ac₂O (5.0)0 °C to rt9.0< 5%Classical Polonovski fails; no C5-C6 cleavage observed.
B TFAA (1.5)0 °C to rt7.015%High background degradation; non-specific enamine formation.
C TFAA (3.0)-78 °C to 0 °C7.045%Moderate yield; acidic workup caused partial E to Z isomerization.
D TFAA (2.5) -78 °C to -20 °C 9.0 78% Optimal C5-C6 cleavage; strict E-geometry preserved.

IV. References

  • Scott, A. I., Yeh, C.-L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications, (21), 947-948.[Link]

  • Ahond, A., Kan-Fan, C., Langlois, Y., & Potier, P. (1970). The fragmentation of NN-dimethyltryptamine oxide and related compounds: a possible implication in indole alkaloid biosynthesis. Journal of the Chemical Society D: Chemical Communications, (9), 517-517.[Link]

  • Fan, M., Zou, L., Tian, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 958-981.[Link]

Sources

Troubleshooting

Optimizing 2D NMR parameters for 19,20-E-vallesamine signal resolution

Welcome to the technical support center dedicated to resolving the complex challenges of 2D NMR analysis for intricate indole alkaloids like 19,20-E-vallesamine. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving the complex challenges of 2D NMR analysis for intricate indole alkaloids like 19,20-E-vallesamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, practical solutions to common issues encountered during spectral acquisition and analysis. Here, we move beyond simple protocols to explain the "why" behind parameter optimization, empowering you to achieve superior signal resolution and confident structural elucidation.

The Challenge: Signal Crowding in a Complex Alkaloid

19,20-E-vallesamine, a member of the monoterpenoid indole alkaloid class, presents a significant challenge for NMR-based structural analysis due to its complex, polycyclic structure.[1] This complexity leads to severe signal overlap in the 1D ¹H NMR spectrum, particularly in the aliphatic and aromatic regions, making unambiguous signal assignment nearly impossible without the aid of 2D NMR techniques.[2] This guide will address the most common and critical issues in acquiring high-resolution 2D NMR data for this and similar molecules.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My HSQC spectrum shows overlapping cross-peaks, especially in the aliphatic region. How can I improve the resolution to distinguish between diastereotopic protons?

Answer: This is a classic problem when dealing with complex, rigid ring systems common to indole alkaloids.[2][3] The subtle differences in the chemical environments of diastereotopic protons often result in closely spaced ¹H signals. While the ¹³C dimension of an HSQC provides significant dispersion, severe proton overlap can still lead to ambiguous correlations.[4] Here’s a multi-faceted approach to tackle this:

Fundamental Optimization:

  • Higher Magnetic Field: If accessible, moving to a higher field spectrometer (e.g., 600 MHz or above) is the most direct way to increase chemical shift dispersion in the ¹H dimension and improve signal separation.[2]

  • Optimal Shimming: Never underestimate the power of good shimming. Poor magnetic field homogeneity is a primary cause of broadened lines, which exacerbates overlap.[5][6] Ensure you have a well-shimmed magnet, paying close attention to both on- and off-axis shims.[5]

Acquisition Parameter Adjustments:

  • Increase Digital Resolution in the Indirect (¹³C) Dimension:

    • Causality: The resolution in the indirect dimension (F1) is determined by the number of increments (ni or td1) and the spectral width (sw1).[7] Insufficient digital resolution can cause closely spaced carbon signals to be indistinguishable, merging their corresponding proton cross-peaks.

    • Protocol:

      • Start with a standard ni of 128 or 256.[8]

      • If overlap persists, increase ni to 512 or even 1024. Be mindful that this will significantly increase the experiment time.[8]

      • Consider using non-uniform sampling (NUS) to achieve high resolution with fewer acquired increments, which can dramatically reduce experiment time.[9]

  • Optimize Spectral Widths (sw and sw1):

    • Causality: Setting the spectral widths just wide enough to encompass all signals of interest maximizes digital resolution for a given number of data points.[10][11][12] Unnecessarily large spectral widths waste data points on empty baseline regions.

    • Protocol:

      • Acquire a 1D ¹H and ¹³C spectrum first to determine the exact chemical shift ranges of your compound.

      • In your 2D experiment, set the ¹H spectral width (sw) and ¹³C spectral width (sw1) to cover only these regions, with a small amount of baseline on either side.

  • Employ Pure Shift or "Homonuclear Decoupled" HSQC:

    • Causality: These advanced pulse sequences remove the effect of proton-proton couplings from the direct (¹H) dimension of the HSQC spectrum.[13][14] This collapses multiplets into singlets, dramatically increasing resolution and making it easier to separate overlapping signals.[13][14]

    • Availability: These are specialized experiments and may require specific pulse programs on your spectrometer. Consult your instrument's software manual or a local NMR expert.

Data Presentation: HSQC Parameter Optimization Summary

ParameterStandard ValueOptimized Value for High ResolutionRationale
Number of Increments (ni/td1) 128-256512-1024 (or use NUS)Increases digital resolution in the ¹³C dimension.[7][8]
Spectral Width (sw, sw1) Full default rangeMinimal range covering all signalsMaximizes digital resolution for the acquired data points.[10][12]
Pulse Sequence Standard gHSQCPure Shift gHSQCCollapses ¹H multiplets to singlets, resolving overlap.[13][14]

Workflow for HSQC Optimization

hsqc_optimization start Start: Overlapping HSQC Signals check_shims Verify Shimming Quality start->check_shims increase_field Use Higher Field Spectrometer (if available) check_shims->increase_field Shims are good optimize_sw Optimize Spectral Widths increase_field->optimize_sw increase_ni Increase Number of Increments (ni) optimize_sw->increase_ni use_nus Consider Non-Uniform Sampling (NUS) increase_ni->use_nus Time is a constraint pure_shift Acquire Pure Shift HSQC increase_ni->pure_shift Overlap persists end Resolved HSQC Spectrum increase_ni->end Resolution sufficient use_nus->pure_shift pure_shift->end

Caption: Decision workflow for resolving overlapping HSQC signals.

Issue 2: I am missing key long-range correlations in my HMBC spectrum, particularly to quaternary carbons. How can I enhance the detection of these weak signals?

Answer: This is a frequent and critical issue, as HMBC correlations are the cornerstone for assembling the carbon skeleton of a molecule.[15] The HMBC experiment is designed to detect correlations over two to three bonds, and its efficiency is highly dependent on the magnitude of the long-range ¹H-¹³C coupling constant (ⁿJCH), which can vary significantly.[16]

Understanding the Key Parameter: The Long-Range Coupling Delay

The HMBC pulse sequence contains a crucial delay (often denoted as d6 on Bruker or J_N on Varian/Agilent systems) that is optimized for a specific range of long-range coupling constants.[16] This delay is typically set to evolve magnetization based on an average ⁿJCH of 8-10 Hz.[15][17] However, correlations arising from much smaller or larger coupling constants will be attenuated and may not be observed.[15][17]

Strategies for Optimizing HMBC:

  • Vary the Long-Range Coupling Delay:

    • Causality: To detect correlations from a wider range of coupling constants, you should acquire multiple HMBC spectra with different optimization delays.

    • Protocol:

      • Acquire a standard gHMBC optimized for 8 Hz. This will reveal the majority of 2- and 3-bond correlations.

      • Acquire a second gHMBC optimized for a smaller coupling constant, such as 2-4 Hz.[17] This will enhance the detection of correlations over longer ranges (4 or 5 bonds) or through geometries with small 3-bond couplings.[17][18]

      • Conversely, if you are looking for specific two-bond correlations that might have larger coupling constants, an experiment optimized for 12-14 Hz might be beneficial.

  • Increase the Number of Scans (ns):

    • Causality: HMBC is a relatively insensitive experiment compared to HSQC.[8] Weak correlations may simply be buried in the noise. Increasing the number of scans will improve the signal-to-noise ratio (S/N), with the S/N increasing by the square root of the number of scans.

    • Action: If your initial HMBC is weak, try quadrupling the number of scans to double the S/N.

  • Consider Alternative Pulse Sequences:

    • Causality: Several variations of the HMBC experiment have been developed to improve sensitivity for very small coupling constants.

    • Examples:

      • LR-HSQMBC: This experiment can be more sensitive than a standard HMBC when both are optimized for very small (e.g., 2 Hz) coupling constants.[18]

      • J-Resolved HMBC: This experiment can provide information about the magnitude of the long-range coupling constants, which can aid in assignments.[16][19]

Data Presentation: HMBC Optimization Parameters

ParameterStandard ValueOptimized for Weak/Long-Range CorrelationsRationale
Long-Range Delay Optimization 8 Hz2-4 HzEnhances correlations arising from smaller ⁿJCH values.[17][18]
Number of Scans (ns) 8-1664 or higherImproves S/N to detect weak cross-peaks.
Pulse Sequence gHMBCLR-HSQMBCMay offer superior sensitivity for very small couplings.[18]

Logical Flow for Detecting Missing HMBC Correlations

hmbc_optimization start Start: Missing HMBC Correlations run_standard Acquire gHMBC (optimized for 8 Hz) start->run_standard check_sn Assess Signal-to-Noise run_standard->check_sn increase_ns Increase Number of Scans check_sn->increase_ns S/N is low run_lr_hmbc Acquire gHMBC (optimized for 2-4 Hz) check_sn->run_lr_hmbc S/N is adequate increase_ns->run_lr_hmbc consider_lrhsqmbc Consider LR-HSQMBC run_lr_hmbc->consider_lrhsqmbc Correlations still missing end Key Correlations Detected run_lr_hmbc->end Correlations found consider_lrhsqmbc->end

Caption: Strategy for enhancing and detecting weak or missing HMBC correlations.

Issue 3: My COSY spectrum is too crowded near the diagonal, and I can't trace the spin systems through the aliphatic region.

Answer: Crowding near the diagonal is a common issue in COSY spectra of complex molecules, making it difficult to resolve cross-peaks from protons with similar chemical shifts.[20] Several strategies can be employed to "clean up" the spectrum and improve resolution.

Methods to Improve COSY Resolution:

  • Acquire a COSY-45 or COSY-60 Spectrum:

    • Causality: The standard COSY-90 experiment uses a 90° mixing pulse, which results in strong diagonal peaks.[20] By reducing the mixing pulse angle to 45° (COSY-45), the intensity of the diagonal peaks is significantly reduced relative to the cross-peaks, making it easier to see correlations near the diagonal.[20][21] A COSY-60 offers a compromise with better sensitivity than a COSY-45 but still reduced diagonal intensity compared to a COSY-90.[21]

    • Recommendation: For complex spin systems, a COSY-45 is often the best choice for initial analysis.[20]

  • Increase Digital Resolution in Both Dimensions:

    • Causality: Just as with HSQC, sufficient digital resolution is critical. In a COSY experiment, this applies to both the direct (F2) and indirect (F1) dimensions.

    • Protocol:

      • Ensure the number of data points in the direct dimension (td or np) is sufficient (e.g., 2K or 4K).

      • Increase the number of increments in the indirect dimension (ni or td1) to at least 512. For very crowded regions, 1024 increments may be necessary.[22]

  • Use Gradient-Selected COSY (gCOSY):

    • Causality: Gradient-selected experiments use pulsed-field gradients to select for the desired coherence pathway, which results in spectra with fewer artifacts (such as axial peaks) and improved lineshapes.[21] This leads to a "cleaner" overall appearance.

    • Recommendation: A gradient-selected COSY-45 is an excellent starting point for analyzing complex molecules.

  • Consider a Long-Range COSY (lr-COSY):

    • Causality: If you are specifically looking for small, long-range couplings (e.g., ⁴J or ⁵J, often called "W-couplings"), a standard COSY may not detect them. A long-range COSY introduces a fixed delay to enhance the evolution of these small couplings.[22]

    • Application: This can be useful for connecting spin systems that are separated by a quaternary carbon or heteroatom.

Experimental Protocol: Acquiring a High-Resolution gCOSY-45

  • Sample Preparation: Prepare a 5-10 mg sample in 0.5-0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved and filtered.[2][23]

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape on the ¹H spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: Select a gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker).

    • Mixing Pulse (p1): Set the first pulse to 45°.[24]

    • Spectral Width (sw, sw1): Set the spectral widths in both dimensions to cover only the proton signals of interest.[24]

    • Data Points (td): Set to at least 2048 (2K).

    • Number of Increments (ni): Set to a minimum of 512. Increase to 1024 for higher resolution.[24]

    • Number of Scans (ns): Typically 2 to 8 scans are sufficient for good S/N.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. This helps to improve resolution and reduce artifacts from truncating the FID.

    • Phase the spectrum carefully.

References

  • Rogers, M. T. gHSQC and gHMBC. Max T. Rogers NMR Facility.
  • Fekete, M., et al. (2001). Conformational Analysis of Indole Alkaloids Corynantheine and Dihydrocorynantheine by Dynamic 1H NMR Spectroscopy and Computational Methods: Steric Effects of Ethyl vs Vinyl Group. The Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: NMR Peak Assignment for Complex Indole Alkaloids.
  • Frydman, L., & Scherf, T. (2003). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
  • Olson, D. L. (2011). Acquisition Time and Spectral Width in NMR. SCS NMR Lab, UIUC.
  • JEOL USA. Optimizing NMR Processing: Techniques and Best Practices.
  • ResearchGate.
  • de Almeida, R. A., et al. (2012).
  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy.
  • BenchChem. optimizing acquisition parameters for ¹⁹F NMR experiments.
  • CEITEC.
  • BenchChem. Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • University of Manchester.
  • IMSERC. Long-range proton-carbon coupling constants.
  • Zhang, Y., et al. (2021).
  • University of Wisconsin-Madison. (2013). Determining C-H Connectivity: gHMQC and gHMBC.
  • UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300.
  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?
  • Pantoja, Y., et al. (2009). Multiple Ultrafast, Broadband 2D NMR Spectra of Hyperpolarized Natural Products. Journal of the American Chemical Society.
  • BenchChem. Technical Support Center: Troubleshooting Poor Resolution in HFIP-d2 NMR Spectra.
  • UCSD SSPPS NMR Facility. (2016). Sensitivity in HMBC and LR-HSQMBC experiments.
  • University of Michigan. (2010).
  • Morales-Ríos, M. S., et al. (1987).
  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin.
  • Kwan, E. E. Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments.
  • UT Health San Antonio.
  • IMSERC. 2D COSY Experiment.
  • Schober, Y., et al. (2021). Boosting the resolution of multidimensional NMR spectra by complete removal of proton spin multiplicities. Scientific Reports.
  • ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • Hu, K., et al. (2011). Measurement of Absolute Concentrations of Individual Compounds in Metabolite Mixtures by Gradient-Selective Time-Zero 1H-13C HSQC (gsHSQC0) with Two Concentration References and Fast Maximum Likelihood Reconstruction Analysis. Analytical Chemistry.
  • Wu, Y.-S., et al. (2022). Rapid quantitative 1H–13C two-dimensional NMR with high precision. RSC Advances.
  • Gil, R. R., & Griesinger, C. (2009). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia.
  • Aguilar, J. A., et al. (2010). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy.
  • Williamson, R. T., et al. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry.
  • Iwahara, J., et al. (2014). CP-HISQC: a better version of HSQC experiment for intrinsically disordered proteins under physiological conditions. Journal of Biomolecular NMR.
  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45.
  • Gaggini, F., & Foroozandeh, M. (2010). Demixing of Severely Overlapping NMR Spectra through Multiple-Quantum NMR. Analytical Chemistry.
  • University of Wisconsin-Madison. Common Acquisition Concepts and Problems for 1D/2D NMR.
  • Le Guernevé, C., et al. (2023).
  • Chemistry LibreTexts. (2024). 19: HMBC.
  • University of Wisconsin-Madison.
  • NIH.
  • ResearchGate. (2025).
  • Kwan, E. E. 2D NMR Problem Solving.
  • Böckmann, A., et al. (2005). Improving the quality of 2D solid-state NMR spectra of microcrystalline proteins by covariance analysis. Journal of Magnetic Resonance.
  • National Center for Biotechnology Information. Vallesamine.

Sources

Optimization

Resolving stereochemical assignment challenges in 19,20-E-vallesamine analysis

FOR IMMEDIATE RELEASE [City, State] – [Date] – Researchers and drug development professionals grappling with the complex stereochemistry of 19,20-E-vallesamine and related alkaloids now have a dedicated resource. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals grappling with the complex stereochemistry of 19,20-E-vallesamine and related alkaloids now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common and complex challenges encountered during the stereochemical assignment of this important class of natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial 1D and 2D NMR data (COSY, HSQC) for 19,20-E-vallesamine are ambiguous. How can I definitively determine the relative stereochemistry?

A1: While standard 2D NMR experiments are essential for establishing the carbon skeleton and proton connectivity, resolving the relative stereochemistry of complex molecules like vallesamine alkaloids often requires through-space correlation experiments.[2][3]

Troubleshooting Steps & Explanations:

  • Employ 2D NOESY and/or ROESY: These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[2][4][5] This is critical for establishing the relative orientation of substituents and stereocenters.

    • Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus is transferred to a spatially proximate nucleus.[3] The intensity of the NOE correlation is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to ~5 Å.[3][6]

    • Expert Tip: For molecules in the molecular weight range of vallesamine (~340 g/mol ), a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferable to a NOESY (Nuclear Overhauser Effect Spectroscopy).[5][6] This is because for medium-sized molecules, the NOE can be close to zero, making correlations difficult to observe.[4][6] ROESY correlations are always positive, circumventing this issue.[4][6]

  • Optimize Mixing Time: The duration of the "mixing time" in NOESY/ROESY experiments is a critical parameter that allows for the buildup of NOE/ROE signals.[4][6]

    • Protocol: Run a series of experiments with varying mixing times (e.g., 100 ms, 250 ms, 500 ms) to find the optimal value for your specific sample and conditions.[6] Shorter mixing times are generally used for larger molecules, while longer times are suitable for smaller molecules.[6]

  • Data Interpretation:

    • Look for key NOE/ROE correlations that define the stereochemistry around the crucial C19 and C20 positions. For example, an NOE between the H-18 methyl group and a proton on the quinuclidine ring would provide strong evidence for a specific conformation.

    • Correlate the observed NOEs/ROEs with a 3D model of the proposed structure to ensure consistency.

Q2: I have conflicting NOE data, or the observed correlations are weak and could be due to conformational averaging. How can I be more certain of my assignment?

A2: Conformational flexibility is a common challenge in the analysis of natural products.[7] When NMR data alone is insufficient, a combination of experimental and computational methods provides a more robust approach.

Troubleshooting Workflow:

G cluster_0 Initial Analysis cluster_1 Computational Chemistry cluster_2 Experimental Validation cluster_3 Final Assignment A Ambiguous NMR Data (NOESY/ROESY) B Conformational Search (Molecular Mechanics) A->B Input for calculations E Compare Calculated vs. Experimental Chemical Shifts A->E Experimental δ (ppm) C Geometry Optimization (DFT - e.g., B3LYP/6-31G*) B->C Lowest energy conformers D NMR Parameter Calculation (DFT-GIAO) C->D Optimized structures F Chiroptical Spectroscopy (VCD or ECD) C->F Input for calculations D->E Calculated δ (ppm) G Compare Calculated vs. Experimental VCD/ECD Spectra D->G Calculated spectra H Confident Stereochemical Assignment E->H F->G Experimental spectra G->H

Caption: Workflow for resolving ambiguous stereochemical assignments.

Detailed Steps:

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search using molecular mechanics to identify all low-energy conformers of the possible diastereomers.

    • DFT Optimization and NMR Calculation: For each low-energy conformer, perform a geometry optimization using Density Functional Theory (DFT).[8][9] Following optimization, calculate the NMR chemical shifts and coupling constants using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).[9]

    • Boltzmann Averaging: Calculate the Boltzmann-averaged NMR parameters for each diastereomer based on the relative energies of their conformers.

    • Comparison: Compare the calculated chemical shifts and coupling constants with your experimental data. The diastereomer whose calculated parameters show the best correlation with the experimental values is the most likely correct structure.

  • Chiroptical Spectroscopy (for absolute configuration):

    • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These techniques are powerful for determining the absolute configuration of chiral molecules.[10][11][12] VCD measures the differential absorption of left and right circularly polarized infrared light, providing a fingerprint of the molecule's stereochemistry.[10][11]

    • Protocol:

      • Acquire the experimental VCD or ECD spectrum of your purified 19,20-E-vallesamine sample.

      • Using the DFT-optimized geometries of the enantiomers, calculate the theoretical VCD or ECD spectrum.[10][13]

      • Compare the experimental spectrum with the calculated spectra for both enantiomers. A good match will allow for an unambiguous assignment of the absolute configuration.[13][14]

Q3: I have successfully grown crystals of my compound, but the X-ray crystallographic data is of low quality or shows disorder. What can I do?

A3: Obtaining high-quality crystals suitable for X-ray diffraction can be challenging, especially for flexible molecules.[15][16]

Troubleshooting Crystal Quality:

IssuePotential CauseRecommended Solution
Poor Diffraction/Weak Spots Small crystal size or internal imperfections.Crystal Growth Optimization: Experiment with different crystallization techniques (e.g., vapor diffusion, slow evaporation), solvents, and temperatures to grow larger, more ordered crystals.[17] Seeding with a small, existing crystal can sometimes promote the growth of larger, higher-quality crystals.[16]
Disorder in the Crystal Structure The molecule adopts multiple conformations in the solid state.Low-Temperature Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K). This can reduce thermal motion and "freeze out" a single conformation, leading to a more ordered structure.
Twinning Multiple crystal lattices are intergrown.Data Processing: Specialized software can often be used to de-twin the diffraction data, allowing for a successful structure solution. Consult with a crystallographer for assistance with this process.

Self-Validation: Even with a successful crystal structure, it is good practice to cross-validate the solid-state conformation with the solution-state data obtained from NMR. Significant differences may indicate that the molecule adopts a different conformation in solution, which is often more biologically relevant.

Concluding Remarks

The stereochemical assignment of complex natural products like 19,20-E-vallesamine demands a multi-faceted and rigorous approach. By integrating advanced NMR techniques with computational chemistry and, where possible, X-ray crystallography and chiroptical spectroscopy, researchers can overcome the inherent challenges and achieve confident and accurate structural elucidation. This, in turn, is fundamental to advancing our understanding of their biological function and potential as therapeutic agents.

References

  • Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947. [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved March 12, 2024, from [Link]

  • University of California, San Diego. (2015, April 7). NOESY and ROESY. UCSD SSPPS NMR Facility. Retrieved March 12, 2024, from [Link]

  • Khan, I., et al. (2023, August 30). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Open Access Journals. [Link]

  • University of California, Santa Barbara. (2018, August 8). NOESY and ROESY. UCSB NMR Facility. [Link]

  • Kutateladze, A. G., & Prasher, A. (2018). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry, 83(15), 7939–7953. [Link]

  • Software for Chemistry & Materials. (n.d.). NMR shifts with relativistic DFT. SCM. Retrieved March 12, 2024, from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved March 12, 2024, from [Link]

  • Various Authors. (n.d.). Some New Vallesamine-Type Alkaloids. ResearchGate. Retrieved March 12, 2024, from [Link]

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022-1044. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved March 12, 2024, from [Link]

  • Ciofini, I., Adamo, C., & de Angelis, F. (2007). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, (33), 3543-3551. [Link]

  • Zhang, Y., & Ji, C. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4783–4793. [Link]

  • Kannappan, V. (2025, September 25). Part 8: Stereochemistry in Biologics and Natural Products. Chiralpedia. [Link]

  • Martin, S. F. (2009). Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis. Proceedings of the National Academy of Sciences, 106(33), 13695-13700. [Link]

  • Van den Heuvel, W., et al. (2024). DFT calculations do not explain enantiospecific NMR responses in cross polarization. Nature Communications, 15(1), 1-3. [Link]

  • ORCA Community. (n.d.). Nuclear Magnetic Resonance (NMR). ORCA 6.0 TUTORIALS. Retrieved March 12, 2024, from [Link]

  • Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947. [Link]

  • JASCO Global. (2025, November 27). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. [Link]

  • Zhang, H., et al. (2009). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules, 14(9), 3547-3560. [Link]

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  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Atta-ur-Rahman, et al. (1987). A new alkaloid 19,20-Z-Vallesamine along with 19,20-E-vallesarnine has been isolated from the leaves of ALstonia scholaris and the stereochemistry has been deduced from NOE measurements. HETEROCYCLES, 26(2), 413-418. [Link]

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022-1044. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved March 12, 2024, from [Link]

  • Low, Y. Y., & Kam, T. S. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 116, 249-256. [Link]

  • Schwaller, P., et al. (2023). Assigning the Stereochemistry of Natural Products by Machine Learning. ChemRxiv. [Link]

  • Hol, W. G. (1995). X ray crystallography. Methods in molecular biology (Clifton, N.J.), 40, 179-204. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved March 12, 2024, from [Link]

  • Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography. [Link]

  • Feng, T., et al. (2012). Monoterpenoid Indole Alkaloids from Alstonia yunnanensis and Their Cytotoxic and Anti-inflammatory Activities. Molecules, 17(11), 13627-13636. [Link]

  • Trost, B. M., & Toste, F. D. (2006). Total synthesis and stereochemical reassignment of (+)-dolastatin 19. Journal of the American Chemical Society, 128(18), 6062-6063. [Link]

  • Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS omega, 6(47), 31696-31704. [Link]

  • Si, A., et al. (2021). Stereoselective synthesis of a 4-α-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S. Scientific reports, 11(1), 1-13. [Link]

  • Zhang, X., et al. (2024). Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours. Natural Product Reports. [Link]

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Reference Data & Comparative Studies

Validation

Structural and pharmacological comparison between 19,20-E-vallesamine and apparicine

An In-Depth Comparative Guide to the Indole Alkaloids: 19,20-E-Vallesamine and Apparicine Introduction: The Vallesamine Group of Monoterpenoid Indole Alkaloids Monoterpenoid indole alkaloids (MIAs) are a large and struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Indole Alkaloids: 19,20-E-Vallesamine and Apparicine

Introduction: The Vallesamine Group of Monoterpenoid Indole Alkaloids

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of natural products, renowned for their significant and varied pharmacological activities. Within this class, the vallesamine group, which includes both 19,20-E-vallesamine and apparicine, presents a fascinating case study in structural and functional diversity. These compounds share a common biosynthetic origin, arising from the precursor stemmadenine through a characteristic excision of a carbon atom from the tryptamine bridge.[1] Despite their close biosynthetic relationship, subtle variations in their molecular architecture lead to distinct pharmacological profiles. This guide provides a detailed structural and pharmacological comparison of 19,20-E-vallesamine and apparicine, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Part 1: Structural Elucidation and Comparison

The core difference between 19,20-E-vallesamine and apparicine lies in the substitution at the C-16 position of their shared tetracyclic framework. This seemingly minor variation has profound implications for the molecule's polarity, reactivity, and ultimately, its interaction with biological targets.

1.1. Apparicine: The Archetypal Framework

First isolated in 1965, apparicine was the inaugural member of the vallesamine group to have its structure fully elucidated.[2] Its skeleton is characterized by a unique bridged 1-azabicyclo[4.2.2]decane system fused to an indole ring.[1] Key structural features include an exocyclic ethylidene group at C-20 and a methylene group at C-16.[1] The absence of substituents on the C-16 methylene carbon makes apparicine a relatively non-polar and sterically unencumbered molecule in that region.

Caption: 2D structure of 19,20-E-Vallesamine (C20H24N2O3).

1.3. Head-to-Head Structural Comparison

The key differentiating features are summarized below. These distinctions form the basis for hypothesizing their divergent pharmacological activities.

FeatureApparicine19,20-E-VallesamineStructural Implication
Molecular Formula C₁₈H₂₀N₂ [2]C₂₀H₂₄N₂O₃ [3]Higher mass and oxygen content in vallesamine.
Molar Mass 264.37 g/mol [2]340.42 g/mol [4]Significant difference in molecular weight.
C-16 Substitution Exocyclic Methylene (=CH₂)Hydroxymethyl (-CH₂OH) & Methyl Carboxylate (-COOCH₃)Increased polarity, hydrogen bonding capacity, and steric bulk for vallesamine.
Predicted logP 3.404 [2]1.3 [3]Apparicine is significantly more lipophilic (fat-soluble), suggesting better membrane permeability. Vallesamine is more hydrophilic (water-soluble).
Hydrogen Bond Donors/Acceptors 1 Donor (indole N-H)2 Donors (indole N-H, -OH), 4 Acceptors (2x N, 2x O) [5]Vallesamine has a much higher potential for specific polar interactions with biological targets.

Part 2: Comparative Pharmacological Profiles

The available literature reveals distinct, albeit incompletely characterized, pharmacological profiles for each alkaloid. Apparicine has been more extensively studied, showing a broader range of activities, while data on 19,20-E-vallesamine is more specific.

2.1. Known Activities of Apparicine

Apparicine has demonstrated a variety of biological effects, suggesting it interacts with multiple targets within the central nervous system and in pathogenic organisms.

  • Anticancer/Cytotoxic Activity: Apparicine shows cytotoxicity against the experimental lymphocytic leukemia P388 cell line. [2]More recently, it was found to have an IC₅₀ value of 26.88 µg/ml against the Y79 retinoblastoma cancer cell line, with in silico studies suggesting it can bind to key cancer-related proteins. [6]* Antiviral Activity: It exhibits strong activity against poliovirus type 3 (PV3). [2]* Receptor Interactions: Apparicine is active at opioid receptors and shows micromolar affinity for adenosine receptors, which helps explain its local analgesic properties. [2]* Enzyme Inhibition: It inhibits the enzyme xanthine oxidase as potently as the clinical drug allopurinol, with an IC₅₀ of 0.65 μM. [2] 2.2. Known Activities of 19,20-E-Vallesamine

Research on 19,20-E-vallesamine is less extensive but has pointed towards a specific cardiovascular effect.

  • Vasorelaxant Activity: It has been shown to induce marked vasorelaxation in rat aortic rings that were pre-contracted with phenylephrine, suggesting a potential role in modulating vascular tone. [7][8]The EC₅₀ value for this effect was reported as 14.97 µM. [7] This stark difference in reported activities—broad cytotoxicity and neuromodulation for the lipophilic apparicine versus a specific vasorelaxant effect for the more polar vallesamine—is a direct consequence of their structural divergence.

Part 3: Recommended Experimental Workflows for Comparative Analysis

To further elucidate the structure-activity relationship between these two alkaloids, a series of targeted in vitro assays are recommended. The choice of these experiments is driven by the need to (a) directly compare their potency in an established assay for one of the compounds and (b) explore whether the activities observed for one compound are shared by the other.

3.1. Workflow 1: Comparative Cytotoxicity Assessment

Rationale: Apparicine has documented cytotoxic effects. [2][6]A direct comparison using the same cell lines and methodology will definitively determine if 19,20-E-vallesamine shares this property. The inclusion of a non-cancerous cell line is crucial for assessing selectivity, a key parameter in early-stage drug discovery. A compound that kills cancer cells and healthy cells alike has limited therapeutic potential.

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human retinoblastoma (Y79) cells and a control line (e.g., normal human fibroblasts) into separate 96-well microtiter plates at a density of 5x10³ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare stock solutions of 19,20-E-vallesamine and apparicine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells treated with vehicle (DMSO) only as a negative control and wells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

3.2. Workflow 2: Comparative Receptor Binding Assay

Rationale: Apparicine is known to bind to opioid and adenosine receptors. [2]These G-protein coupled receptors (GPCRs) are important drug targets. A competitive radioligand binding assay is the gold standard for determining if a compound binds to a specific receptor and its affinity. This experiment will test the hypothesis that the structural differences in vallesamine, particularly its increased polarity and steric bulk at C-16, alter its ability to bind to the same receptors as apparicine.

Detailed Protocol: Competitive Radioligand Binding Assay (Opioid Receptor Example)

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing a specific opioid receptor subtype (e.g., mu-opioid receptor, MOR).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to MOR (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled competitor (apparicine or 19,20-E-vallesamine).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The membranes and bound ligand are trapped on the filter, while the unbound ligand passes through.

  • Quantification: Wash the filters to remove any non-specifically bound radioligand. Place the filter discs into scintillation vials with a scintillation cocktail. Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with no competitor.

    • Non-specific Binding: Radioactivity in wells with a saturating concentration of a known unlabeled ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (apparicine or vallesamine).

    • Use this curve to calculate the Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates higher binding affinity.

Conclusion

19,20-E-vallesamine and apparicine are exemplary models for understanding how subtle modifications to a shared molecular scaffold can drive pharmacological divergence. Apparicine, the more lipophilic of the pair, exhibits a broad range of activities including cytotoxicity and interactions with CNS receptors. In contrast, the polar, functionalized 19,20-E-vallesamine has a reported activity profile currently limited to vasorelaxation. The proposed experimental workflows provide a clear and logical path to directly compare these compounds, testing the hypothesis that the functional groups on vallesamine abrogate the cytotoxic activity seen with apparicine while potentially conferring novel target interactions. The results of such studies will not only deepen our understanding of the structure-activity relationships within the vallesamine alkaloid family but also guide future efforts in the semi-synthesis and development of new therapeutic agents based on these fascinating natural scaffolds.

References

  • Apparicine - Wikipedia. (n.d.). Retrieved March 12, 2024, from [Link]

  • Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947-948. Retrieved from [Link]

  • Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). Apparicine. National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • PubChem. (n.d.). Vallesamine. National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Ben-Shalom, A., et al. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. Marine Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of apparicine (2) and related compounds. Retrieved March 12, 2024, from [Link]

  • Low, Y. Y., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia. Phytochemistry. Retrieved from [Link]

  • Moreno, A., et al. (2009). Total Synthesis of the Bridged Indole Alkaloid Apparicine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kokoska, L., et al. (2022). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Osorio, E., et al. (2021). Histochemical Localization and Cytotoxic Potential of Alkaloids in Phaedranassa lehmannii. Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Biomimetic oxidative transformations of pericine: partial synthesis of apparicine and valparicine. Retrieved March 12, 2024, from [Link]

  • Keawpradub, N., et al. (1999). Cytotoxic Activity of Indole Alkaloids from Alstonia macrophylla. Planta Medica. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of Crude alkaloids. Retrieved March 12, 2024, from [Link]

  • Rajeswari, S., et al. (2023). Anticancer effect of bioactive compound Apparicine isolated from the Tabernaemontana divaricata on retinoblastoma cancer cell line (Y79) and in silico docking approaches. ResearchGate. Retrieved from [Link]

  • CAPS. (n.d.). Phytochemical: 19,20-E-vallesamine. Retrieved March 12, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antitumoral activity of different Amaryllidaceae alkaloids: In vitro and in silico assays. Retrieved from [Link]

  • Krishnan, P., et al. (2018). Alstoscholactine and Alstolaxepine, Monoterpenoid Indole Alkaloids with γ-Lactone-Bridged Cycloheptane and Oxepane Moieties from Alstonia scholaris. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Some New Vallesamine-Type Alkaloids. Retrieved March 12, 2024, from [Link]

  • Perera, P., et al. (1985). Some New Vallesamine-Type Alkaloids. Journal of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Macroline-sarpagine and macroline-pleiocarpamine bisindole alkaloids from Alstonia angustifolia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Retrieved from [Link]

  • Krishnan, P., et al. (2018). Alstoscholactine and Alstolaxepine, Monoterpenoid Indole Alkaloids with γ-Lactone-Bridged Cycloheptane and Oxepane Moieties from Alstonia scholaris. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. Retrieved from [Link]

  • Low, Y. Y., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. Retrieved from [Link]

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Comparative

ICH validation of HPLC analytical methods for 19,20-E-vallesamine detection

An in-depth evaluation of analytical methodologies for the detection and quantification of 19,20-E-vallesamine, a complex monoterpenoid indole alkaloid primarily isolated from Alstonia scholaris, requires rigorous adhere...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies for the detection and quantification of 19,20-E-vallesamine, a complex monoterpenoid indole alkaloid primarily isolated from Alstonia scholaris, requires rigorous adherence to International Council for Harmonisation (ICH) guidelines [1]. As a Senior Application Scientist, I have structured this guide to critically compare High-Performance Liquid Chromatography (HPLC) with alternative chromatographic techniques, detailing the causality behind method selection, and providing a self-validating protocol for ICH Q2(R2) compliance.

The Analytical Challenge of 19,20-E-Vallesamine

19,20-E-vallesamine possesses a unique polycyclic structure with distinct stereochemical properties that complicate chromatographic resolution. The presence of basic indolic nitrogen atoms often leads to secondary interactions with residual silanols on silica-based stationary phases, causing peak tailing and poor resolution from structurally similar co-metabolites like picrinine and scholaricine [1]. Consequently, selecting the appropriate analytical platform and validating it against ICH standards is critical for pharmacokinetic profiling and quality control of botanical extracts.

Platform Comparison: HPLC vs. UHPLC vs. SFC-MS/MS

To establish the most robust method, we must objectively compare standard Reversed-Phase HPLC (RP-HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography coupled with tandem mass spectrometry (SFC-MS/MS) [2].

ParameterStandard RP-HPLC-UVUHPLC-PDASFC-MS/MS
Stationary Phase C18 (5 µm)C18 Sub-2 µmChiral / Diol phases
Mobile Phase Acetonitrile/Water (Buffer)Acetonitrile/Water (Buffer)Supercritical CO₂ / Methanol
Run Time 15 – 25 min5 – 8 min< 5 min
Resolution (Stereoisomers) Moderate (requires optimization)HighExceptional
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL< 1 ng/mL
Matrix Interference High (in crude extracts)ModerateLow (due to MRM filtering)
Cost / Accessibility Low / UniversalMedium / CommonHigh / Specialized

Scientific Causality for Selection: While SFC-MS/MS offers superior chiral resolution and speed for diastereoisomers [2], standard RP-HPLC-UV remains the industry workhorse for routine quality control and bulk API batch release due to its accessibility, lower operational cost, and straightforward ICH validation pathways. By utilizing a high-purity, end-capped C18 column and a strictly buffered mobile phase (pH 3.0 to protonate the indole nitrogen and suppress silanol interactions), standard HPLC can achieve the required system suitability parameters.

ICH Q2(R2) Validation Workflow

The following diagram illustrates the logical progression of the ICH validation lifecycle for 19,20-E-vallesamine detection.

ICH_Validation_Workflow A Method Optimization (End-capped C18, pH 3.0 Buffer) B System Suitability (Tailing < 1.5, Plates > 2000) A->B C Specificity & Selectivity (Peak Purity via PDA) B->C D Linearity & Range (R² ≥ 0.999 over 80-120% target) C->D E Precision & Accuracy (RSD ≤ 2.0%, Recovery 98-102%) D->E F LOD & LOQ Determination (S/N 3:1 and 10:1) E->F G Robustness Testing (Flow, Temp, pH variations) F->G

Fig 1: Stepwise ICH Q2(R2) analytical method validation workflow for indole alkaloids.

Step-by-Step Experimental Protocol: HPLC Validation

This self-validating protocol ensures that any deviations in system performance are caught before sample analysis.

Step 1: Chromatographic Conditions Setup

  • Column: Octadecylsilyl (C18) end-capped column (250 mm × 4.6 mm, 5 µm). Causality: End-capping minimizes secondary interactions with the basic nitrogen of 19,20-E-vallesamine, preventing peak tailing.

  • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% aqueous Trifluoroacetic acid (TFA) (35:65, v/v). Causality: TFA acts as an ion-pairing agent, sharpening the basic alkaloid peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal absorbance for the indole chromophore) [1].

  • Column Temperature: 30°C.

Step 2: System Suitability Testing (SST)

  • Inject the standard solution (50 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor (T) ≤ 1.5, Theoretical plates (N) ≥ 2000.

Step 3: Linearity and Range

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Plot peak area versus concentration. Calculate the regression line using the method of least squares.

Step 4: Precision (Repeatability and Intermediate Precision)

  • Repeatability: Analyze 6 independent preparations of the 100% test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system.

Step 5: Accuracy (Recovery)

  • Spike known amounts of 19,20-E-vallesamine standard into a blank matrix (or placebo) at 80%, 100%, and 120% levels.

  • Analyze in triplicate for each level. Calculate the percentage recovery.

Representative ICH Validation Data Summary

The following table summarizes typical validation performance metrics for 19,20-E-vallesamine using the optimized RP-HPLC method.

ICH Validation ParameterExperimental ResultAcceptance CriteriaStatus
System Suitability (RSD) 0.85%≤ 2.0%Pass
Linearity (R²) 0.9994≥ 0.999Pass
Range 10 – 100 µg/mLCovers 80-120% of test conc.Pass
Limit of Detection (LOD) 0.42 µg/mLS/N ratio ≥ 3Pass
Limit of Quantitation (LOQ) 1.25 µg/mLS/N ratio ≥ 10Pass
Repeatability (RSD, n=6) 1.12%≤ 2.0%Pass
Accuracy (Mean Recovery) 99.4%98.0% – 102.0%Pass
Robustness Stable across ±0.2 pHNo significant change in Rt or AreaPass

References

  • Monoterpenoid Indole Alkaloids from Inadequately Dried Leaves of Alstonia scholaris. PubMed Central (PMC). Available at:[Link]

  • Supercritical Fluid Chromatography: Volume 2. DOKUMEN.PUB. Available at:[Link]

Safety & Regulatory Compliance

Safety

19,20-E-vallesamine proper disposal procedures

As drug development accelerates, the isolation and application of complex monoterpenoid indole alkaloids like 19,20-E-vallesamine—derived from Alstonia scholaris and Ervatamia yunnanensis—have become increasingly common...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the isolation and application of complex monoterpenoid indole alkaloids like 19,20-E-vallesamine—derived from Alstonia scholaris and Ervatamia yunnanensis—have become increasingly common in neuropharmacology and oncology research. While its acute systemic toxicity is relatively low compared to other alkaloids, its potent biological activity necessitates stringent operational and disposal protocols.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets (SDS). Here, we establish a self-validating framework that explains the causality behind each safety measure, ensuring your laboratory maintains absolute compliance, environmental stewardship, and personnel safety.

Chemical and Toxicological Profile

Understanding the physicochemical properties of 19,20-E-vallesamine is the first step in risk mitigation. The quantitative data below dictates our choice of solvents, personal protective equipment (PPE), and waste segregation strategies [1][2].

PropertyValueCausality / Operational Impact
Chemical Name 19,20-(E)-VallesamineComplex indole alkaloid; must be handled as a biologically active compound.
CAS Number 3368-87-4Essential for accurate waste manifest logging and EPA compliance.
Molecular Formula C20​H24​N2​O3​ Contains nitrogenous rings; produces NOx​ gases upon incineration.
Molecular Weight 340.42 g/mol High molecular weight alkaloid; non-volatile at room temperature.
Solubility Organic solvents (DMSO, Methanol)Dictates liquid waste segregation (halogenated vs. non-halogenated streams).
Toxicity (Mice) MTD > 4.0 g/kg bwLow acute toxicity, but chronic CNS/neuroreceptor activity requires strict PPE [3].

Risk Assessment & Operational Causality

Why do we treat a compound with a high Maximum Tolerated Dose (MTD) as a strict hazardous material?

While acute toxicity studies indicate an MTD exceeding 4.0 g/kg bw in murine models [3], the chronic exposure risks of indole alkaloids are non-trivial. Vallesamine interacts with central nervous system (CNS) pathways. Aerosolized powder inhalation or transdermal absorption via solvent carriers (like DMSO) bypasses first-pass metabolism, directly introducing the alkaloid into the systemic circulation. Therefore, our operational protocols prioritize inhalation prevention and carrier-solvent isolation.

Workflow: Safe Handling to Disposal

The following diagram illustrates the logical progression of 19,20-E-vallesamine from experimental use to final destruction.

G Start 19,20-E-Vallesamine Waste Generation Liquid Liquid Waste (Organic Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE/Vials) Start->Solid Seg Segregation & Compatibility Check Liquid->Seg Solid->Seg Label Labeling: 'Hazardous Alkaloid Waste' Seg->Label Store Secondary Containment (Ventilated Storage) Label->Store Dispose Incineration by Licensed Contractor Store->Dispose

Workflow for the segregation, storage, and disposal of 19,20-E-vallesamine waste.

Experimental Protocol: Safe Handling & Solution Preparation

Objective: Prepare a stock solution of 19,20-E-vallesamine in DMSO while eliminating aerosolization and transdermal risks.

Step-by-Step Methodology:

  • Environmental Isolation: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with a HEPA filter.

    • Causality: Drafts from standard chemical fume hoods can disperse low-density alkaloid powders into the operator's breathing zone.

  • PPE Donning: Equip a standard lab coat, safety goggles, and double nitrile gloves.

    • Causality: DMSO is a powerful penetration enhancer. If a spill occurs on the outer glove, it must be immediately discarded while the inner glove maintains the dermal barrier.

  • Static Mitigation: Use an anti-static zeroing pad under the analytical balance and anti-static weighing boats.

    • Causality: Alkaloid powders carry static charges that cause them to repel from metal spatulas and aerosolize.

  • Solubilization: Add the required volume of organic solvent directly to the weighing boat or vial inside the hood. Seal the vial tightly before vortexing.

Step-by-Step Disposal Procedures

19,20-E-vallesamine must never be disposed of in municipal wastewater or standard trash. It requires high-temperature incineration to break down the complex polycyclic indole structure and prevent environmental contamination [4].

Step 1: Waste Segregation

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. For standard DMSO/Methanol stock solutions, use the Non-Halogenated stream.

    • Causality: Mixing halogenated and non-halogenated solvents drastically increases the cost of disposal and can cause dangerous exothermic reactions in the waste carboy.

  • Solid Waste: Collect contaminated pipette tips, weighing boats, and empty vials in a dedicated, puncture-proof chemical waste bin.

Step 2: Primary Containment

  • Transfer liquid waste into a high-density polyethylene (HDPE) carboy.

    • Causality: HDPE is highly resistant to organic solvents, preventing degradation and chemical leaching over time.

  • Ensure the container is kept closed at all times unless actively adding waste.

Step 3: GHS-Compliant Labeling

  • Attach a hazardous waste label immediately upon the first drop of waste entering the container.

  • Explicitly list the contents: "Non-Halogenated Solvent (DMSO 99%), 19,20-E-Vallesamine (<1%)."

    • Causality: Licensed disposal contractors require exact chemical profiling to determine the appropriate incineration temperature and to comply with EPA/OSHA transport regulations [4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the waste container in a designated SAA with secondary containment (a bin large enough to hold 110% of the primary container's volume).

  • Keep the SAA away from direct sunlight and heat sources to prevent solvent volatilization and pressure buildup.

Step 5: Final Disposition

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

  • The material will undergo high-temperature incineration (typically >1000°C) to ensure the complete thermal destruction of the nitrogenous alkaloid rings, converting them into harmless CO2​ , H2​O , and scrubbed NOx​ gases.

Emergency Spill Response Protocol

Objective: Safely neutralize and remove accidental spills without exposing personnel to concentrated alkaloids.

  • Evacuate and Settle: If powder is spilled outside a hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Don an N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Powder Containment: Do not sweep dry powder. Gently cover the spill with paper towels dampened with a compatible solvent (e.g., 10% ethanol/water) to dissolve and bind the powder.

    • Causality: Dry sweeping generates massive, highly respirable aerosol clouds.

  • Liquid Containment: For solvent spills, encircle and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with a 10% bleach solution to oxidize residual organics, followed by a thorough wash with soap and water.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13783712, Vallesamine". PubChem. [Link]

  • Zhao, Y., et al. "Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats." Evidence-Based Complementary and Alternative Medicine, 2020. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management". EPA.gov. [Link]

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